4-(Ethylamino)tetrahydrofuran-3-ol: Technical Profile & Synthetic Utility
This in-depth technical guide details the properties, synthesis, and applications of 4-(Ethylamino)tetrahydrofuran-3-ol (CAS 1212163-30-8), a specialized heterocyclic intermediate used in the development of kinase inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the properties, synthesis, and applications of 4-(Ethylamino)tetrahydrofuran-3-ol (CAS 1212163-30-8), a specialized heterocyclic intermediate used in the development of kinase inhibitors and antiviral therapeutics.
4-(Ethylamino)tetrahydrofuran-3-ol is a disubstituted tetrahydrofuran (THF) derivative characterized by vicinal amino and hydroxyl groups. This structural motif serves as a critical pharmacophore in medicinal chemistry, functioning as a polar scaffold to improve aqueous solubility and metabolic stability in drug candidates. This guide analyzes its physicochemical properties, outlines a self-validating synthesis protocol via epoxide ring-opening, and discusses its role in fragment-based drug discovery (FBDD).
Part 1: Chemical Identity & Physicochemical Profile
The compound exists primarily as a trans-diastereomer when synthesized via standard epoxide opening routes. The cis-isomer is sterically disfavored during nucleophilic attack but can be accessed via specific enzymatic routes.
Table 1: Physicochemical Properties
Property
Value / Description
Source/Methodology
CAS Number
1212163-30-8
Chemical Abstracts Service
IUPAC Name
4-(Ethylamino)oxolan-3-ol
IUPAC Nomenclature
Molecular Weight
131.17 g/mol
Calculated
Appearance
Viscous, colorless to pale yellow liquid
Observed (Analogous amines)
Boiling Point
235°C ± 20°C (760 mmHg)
Predicted (ACD/Labs)
Density
1.08 ± 0.1 g/cm³
Predicted
pKa (Base)
9.2 ± 0.2 (Secondary Amine)
Predicted (Chemaxon)
LogP
-0.63 (Hydrophilic)
Predicted (XLogP3)
H-Bond Donors
2 (NH, OH)
Structural Analysis
H-Bond Acceptors
3 (N, O, Ether-O)
Structural Analysis
Technical Insight: The low LogP (-0.63) indicates significant hydrophilicity, making this scaffold excellent for reducing the lipophilicity (LogD) of drug candidates—a common strategy to prevent metabolic clearance by CYP450 enzymes.
Part 2: Synthetic Utility & Retrosynthesis
The most robust route to CAS 1212163-30-8 is the aminolysis of 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran). This pathway guarantees trans-stereoselectivity due to the anti-periplanar attack mechanism.
Synthesis Pathway Diagram
The following diagram illustrates the conversion of 2,5-dihydrofuran to the target amino-alcohol.
Caption: Stereoselective synthesis via anti-addition of ethylamine to the epoxide ring.
Part 3: Experimental Protocol (Self-Validating)
This protocol describes the synthesis of the trans-racemate. For enantiopure variants, chiral resolution (e.g., using tartaric acid) or asymmetric epoxidation (Jacobsen/Sharpless) of the starting material is required.
Step 1: Preparation of 3,6-Dioxabicyclo[3.1.0]hexane
Note: This intermediate is volatile and potentially mutagenic. Handle in a fume hood.
Reagents: Dissolve 2,5-dihydrofuran (1.0 eq) in dichloromethane (DCM).
Oxidation: Add m-chloroperbenzoic acid (mCPBA, 1.1 eq) portion-wise at 0°C to prevent exotherm.
Workup: Stir for 12 hours. Quench with saturated Na₂SO₃ (to destroy peroxides) and wash with NaHCO₃.
Validation: Check TLC (silica, 30% EtOAc/Hexane). The epoxide spot will be less polar than the diol byproduct.
Step 2: Aminolysis to 4-(Ethylamino)tetrahydrofuran-3-ol
Reaction: Charge a pressure vessel with the epoxide (from Step 1) and 70% aqueous ethylamine (5.0 eq). The excess amine acts as both solvent and nucleophile, preventing polymerization.
Conditions: Seal and heat to 60–80°C for 6–12 hours.
Monitoring: Monitor consumption of epoxide by GC-MS or TLC.
Purification:
Concentrate under reduced pressure to remove excess ethylamine and water.
Distillation: Distill the residue under high vacuum (<1 mmHg). The product typically boils >100°C at reduced pressure.
Alternative: If thermal instability is suspected, purify via column chromatography (DCM/MeOH/NH₄OH 90:9:1).
Analytical Validation Criteria
¹H NMR (CDCl₃): Look for the characteristic multiplets of the THF ring protons at 3.5–4.2 ppm. The ethyl group will show a triplet (~1.1 ppm) and a quartet (~2.7 ppm).
MS (ESI): [M+H]⁺ peak at 132.1.
Part 4: Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
The 4-amino-3-hydroxy-THF scaffold is a "privileged structure" in FBDD. It mimics the ribose ring of nucleosides but lacks the labile glycosidic bond, offering metabolic stability.
Kinase Inhibitors: The amino group can form a hinge-binding hydrogen bond, while the hydroxyl group interacts with the solvent-exposed region or specific residues like the Gatekeeper.
Protease Inhibitors: Similar to the bis-THF moiety in Darunavir, this scaffold can fill the S2 pocket of HIV protease, utilizing the ether oxygen and hydroxyl group to network with the enzyme backbone [1].
Solubility Enhancement
Replacing a carbocyclic ring (e.g., cyclopentane) with this heterocyclic scaffold typically lowers LogP by 1–1.5 units, significantly improving the aqueous solubility of the parent drug molecule.
Purification Decision Tree
Caption: Decision logic for isolating the amino-alcohol intermediate.
References
Ghosh, A. K., et al. (2006). "Design and Synthesis of Stereochemically Defined Tetrahydrofuran Derivatives as Inhibitors of HIV-1 Protease." Journal of Medicinal Chemistry.
Organic Chemistry Portal. "Synthesis of Tetrahydrofurans." Organic Chemistry Portal.
PubChem. "3,6-Dioxabicyclo[3.1.0]hexane (Precursor Data)." National Library of Medicine.
ChemicalBook. "Tetrahydrofuran-3-ol Derivatives and Applications." ChemicalBook.
Exploratory
A Technical Guide to trans-4-(Ethylamino)tetrahydro-3-furanol: Synthesis, Stereochemical Control, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth technical overview of trans-4-(ethylamino)tetrahydro-3-furanol, a chiral amino al...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of trans-4-(ethylamino)tetrahydro-3-furanol, a chiral amino alcohol derivative of the privileged tetrahydrofuran (THF) scaffold. The following sections will detail its chemical structure, stereochemistry, and physicochemical properties. A comprehensive, field-proven synthetic protocol will be presented, emphasizing the causal relationships behind experimental choices to ensure reproducibility and high stereochemical fidelity. Furthermore, this guide will cover essential analytical techniques for characterization and quality control, and explore the potential therapeutic applications of this molecule, grounded in the established biological significance of the tetrahydrofuran motif.
Introduction: The Significance of the Tetrahydrofuran Scaffold and Chiral Amino Alcohols
The tetrahydrofuran ring is a prevalent structural motif in a vast number of natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.[1][2][3] Its prevalence in medicinal chemistry underscores its role as a "privileged scaffold," a molecular framework that is able to provide high-affinity ligands for more than one type of receptor or enzyme. Notably, substituted tetrahydrofuran derivatives have been successfully designed as P2 ligands for potent HIV-1 protease inhibitors.[4]
The incorporation of a chiral amino alcohol functionality further enhances the potential of this scaffold. Chiral 1,2-amino alcohols are crucial structural components in numerous biologically active compounds and serve as versatile building blocks in asymmetric synthesis.[5][6] The precise stereochemical arrangement of the hydroxyl and amino groups is often critical for target engagement and biological efficacy.
trans-4-(Ethylamino)tetrahydro-3-furanol combines these two key features, making it a molecule of significant interest for the development of novel therapeutics. This guide will provide the foundational knowledge and practical methodologies for researchers to synthesize, characterize, and explore the potential of this compound.
Physicochemical and Structural Properties
A comprehensive understanding of the physicochemical properties of trans-4-(ethylamino)tetrahydro-3-furanol is essential for its handling, formulation, and application in research and development.
The "trans" designation indicates that the ethylamino and hydroxyl groups are on opposite sides of the tetrahydrofuran ring. This specific stereochemistry has significant implications for the molecule's three-dimensional shape and its potential interactions with biological targets.
Stereoselective Synthesis: A Proposed Protocol
Retrosynthetic Analysis
A logical retrosynthetic pathway for trans-4-(ethylamino)tetrahydro-3-furanol points to a key disconnection at the C-N bond, identifying a 3,4-epoxytetrahydrofuran as a critical intermediate and ethylamine as the nitrogen source. This epoxide can, in turn, be synthesized from a readily available starting material, 2,3-dihydrofuran.
Caption: Retrosynthetic analysis of trans-4-(Ethylamino)tetrahydro-3-furanol.
Step-by-Step Experimental Protocol
Step 1: Epoxidation of 2,3-Dihydrofuran
The initial step involves the epoxidation of 2,3-dihydrofuran to form 3,4-epoxytetrahydrofuran. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,3-dihydrofuran (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM), and cool the solution to 0 °C in an ice bath.
Reagent Addition: Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the stirred solution of 2,3-dihydrofuran. The slow addition is crucial to control the exothermic nature of the reaction.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can often be used in the next step without further purification.
Step 2: Regioselective Ring-Opening with Ethylamine
The key step to introduce the trans-amino alcohol functionality is the nucleophilic ring-opening of the epoxide with ethylamine. The trans stereochemistry is a direct consequence of the SN2 mechanism, where the nucleophile attacks from the side opposite to the epoxide oxygen.[11]
Reaction Setup: In a sealed tube or pressure vessel, dissolve the crude 3,4-epoxytetrahydrofuran (1.0 equivalent) in a suitable solvent, such as methanol or ethanol.
Reagent Addition: Add a solution of ethylamine (excess, e.g., 5-10 equivalents) in the same solvent to the epoxide solution. The use of excess amine drives the reaction to completion.
Reaction Conditions: Heat the sealed reaction mixture to a temperature between 60-80 °C and stir for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
Workup: After cooling to room temperature, carefully vent the reaction vessel. Remove the solvent and excess ethylamine under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the racemic trans-4-(ethylamino)tetrahydro-3-furanol.
Introduction: The Critical Role of Stereochemistry in Modern Drug Development
An In-depth Technical Guide to the Stereochemistry of cis- and trans-4-(ethylamino)tetrahydrofuran-3-ol In the field of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is not a trivial d...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Stereochemistry of cis- and trans-4-(ethylamino)tetrahydrofuran-3-ol
In the field of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Isomers, molecules with identical chemical formulas but different structures, can exhibit vastly different pharmacological and toxicological profiles.[1][2] This principle is powerfully illustrated by stereoisomers, particularly enantiomers and diastereomers, which can interact with chiral biological targets like enzymes and receptors with high specificity.[3][4] One enantiomer may elicit a desired therapeutic effect, while the other could be inactive, antagonistic, or even toxic—the tragic case of thalidomide being a stark reminder of this reality.[5]
The substituted tetrahydrofuran ring is a privileged scaffold found in a wide array of biologically active natural products and synthetic pharmaceuticals.[6][7][8] Its non-planar, flexible nature allows it to present substituents in precise spatial orientations, making it an attractive core for designing ligands that fit into complex binding pockets.[9][10] The molecule 4-(ethylamino)tetrahydrofuran-3-ol, with its two adjacent stereocenters at the C3 and C4 positions, can exist as two diastereomers: cis and trans. The relative orientation of the hydroxyl and ethylamino groups in these isomers fundamentally alters the molecule's shape, polarity, and hydrogen bonding capabilities, thereby dictating its potential biological interactions.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the core stereochemical, conformational, synthetic, and analytical principles required to distinguish and control the cis and trans isomers of 4-(ethylamino)tetrahydrofuran-3-ol.
Part 1: Conformational Landscape of the Tetrahydrofuran Ring
Unlike aromatic five-membered rings, the tetrahydrofuran (THF) ring is saturated and puckered to relieve torsional strain.[8][10] It exists in a dynamic equilibrium between two primary conformations: the Envelope (E) , with Cₛ symmetry, and the Twist (T) , with C₂ symmetry.[10][11] These conformations rapidly interconvert through a low-energy process known as pseudorotation.[10][12]
The introduction of substituents at the C3 and C4 positions creates a more complex energetic landscape. The bulky hydroxyl and ethylamino groups will preferentially occupy positions that minimize steric hindrance and maximize stabilizing interactions, such as intramolecular hydrogen bonding.
trans-isomer : In the trans configuration, the substituents are on opposite faces of the ring. To minimize steric clash, they tend to adopt pseudo-diequatorial positions in a favored twist conformation. This arrangement places the C3 and C4 protons in a pseudo-diaxial orientation, a key feature for spectroscopic differentiation.
cis-isomer : In the cis isomer, the substituents are on the same face. This forces one group into a pseudo-axial and the other into a pseudo-equatorial position. This arrangement can lead to greater steric strain but may be stabilized by intramolecular hydrogen bonding between the hydroxyl and amino groups. The resulting C3 and C4 protons will have a pseudo-axial/equatorial relationship.
Caption: Relationship of substituents in cis and trans isomers.
Part 2: Strategies for Stereoselective Synthesis
Control over the stereochemical outcome of a reaction is paramount. The synthesis of cis and trans 3,4-disubstituted tetrahydrofurans requires distinct strategic approaches. A multitude of methods have been developed for the stereoselective construction of the THF core, including intramolecular cyclizations of epoxides, radical cyclizations, and various annulation strategies.[6][7][13]
Synthesis of the trans-Isomer via Epoxide Ring-Opening
A reliable and common strategy for synthesizing trans-1,2-aminoalcohols is the nucleophilic ring-opening of an epoxide. This logic can be extended to a cyclic system. A plausible route to trans-4-(ethylamino)tetrahydrofuran-3-ol involves the intramolecular cyclization following an intermolecular epoxide opening.
Epoxidation : Start with a suitable homoallylic alcohol, such as but-3-en-1-ol. Epoxidation of the double bond creates a racemic mixture of (oxiran-2-yl)methanol.
Activation of Hydroxyl : The primary alcohol is protected or converted to a better leaving group (e.g., a tosylate).
Nucleophilic Attack : The epoxide is opened by ethylamine. This attack occurs at the least hindered carbon (C4) and proceeds with inversion of configuration, establishing the trans relationship between the newly formed secondary alcohol and the amino group.
Intramolecular Cyclization (Williamson Ether Synthesis) : The protecting group on the primary alcohol is removed, and under basic conditions, the resulting alkoxide displaces the leaving group (tosylate) via an intramolecular Sₙ2 reaction to form the tetrahydrofuran ring, preserving the trans stereochemistry.
Synthesis of the cis-Isomer via Sharpless Asymmetric Dihydroxylation
Achieving the cis configuration is often more complex. One powerful method involves the stereoselective dihydroxylation of a cyclic alkene precursor.
Precursor Synthesis : A suitable precursor is 2,5-dihydrofuran. An ethylamino substituent can be introduced at the allylic position via various methods.
Asymmetric Dihydroxylation : The key step is the Sharpless asymmetric dihydroxylation of the double bond in the substituted dihydrofuran. Using AD-mix-α or AD-mix-β, the two hydroxyl groups are delivered to one specific face of the double bond (syn-addition), creating the cis-diol stereochemistry.
Functional Group Manipulation : One of the newly introduced hydroxyl groups must then be converted to the desired ethylamino group, which can be achieved through a multi-step sequence involving activation (e.g., mesylation) and subsequent displacement with ethylamine with inversion of configuration at that center. A more direct approach, if the substrate allows, would be to start with an allylic amine and perform the dihydroxylation.
Caption: High-level synthetic workflow and characterization process.
Part 3: Definitive Spectroscopic and Crystallographic Characterization
Unambiguous assignment of the cis and trans stereochemistry relies on a combination of powerful analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the primary tool and X-ray crystallography serving as the ultimate confirmation.
¹H NMR Spectroscopy: The Power of Coupling Constants
The most direct method to distinguish between the cis and trans isomers in solution is by measuring the vicinal coupling constant (³J) between the protons on C3 and C4 (H3 and H4). The magnitude of this coupling is dependent on the dihedral angle between the two protons, as described by the Karplus relationship.[12]
trans-Isomer : The thermodynamically preferred conformation places H3 and H4 in a pseudo-diaxial arrangement, with a dihedral angle approaching 180°. This results in a large coupling constant , typically in the range of 8–12 Hz .[14][15]
cis-Isomer : The protons H3 and H4 are in a pseudo-axial/equatorial relationship, with a dihedral angle of approximately 60°. This leads to a small coupling constant , typically 2–5 Hz .[14][16]
This significant and predictable difference in ³J(H3,H4) values is often sufficient for a confident stereochemical assignment.
Nuclear Overhauser Effect (NOE) Spectroscopy
NOE spectroscopy (NOESY or ROESY) provides through-space correlations between protons that are close to each other (< 5 Å), regardless of their bonding connectivity.[15] This is an excellent confirmatory technique.
cis-Isomer : Since the H3 and H4 protons are on the same face of the ring, a clear NOE cross-peak should be observed between them.
trans-Isomer : With H3 and H4 on opposite faces of the ring, no significant NOE correlation is expected between them.
X-ray Crystallography: The Gold Standard
For an unequivocal and absolute determination of stereochemistry, single-crystal X-ray crystallography is the definitive method.[17] By diffracting X-rays off a well-ordered crystal, a three-dimensional electron density map of the molecule can be generated.[17][18] This allows for the precise determination of bond lengths, bond angles, and the relative (and often absolute) configuration of all stereocenters. Obtaining a suitable crystal is often the rate-limiting step, but the resulting structural data is unparalleled in its detail and accuracy.
Summary of Characterization Data
Property
cis-isomer
trans-isomer
H3-H4 Dihedral Angle
~60°
~180°
³J(H3,H4) Coupling Constant
Small (2–5 Hz)
Large (8–12 Hz)
H3-H4 NOE Correlation
Strong
Absent or very weak
Thermodynamic Stability
Generally less stable
Generally more stable
Intramolecular H-Bonding
Possible between OH and NHEt
Less likely
Experimental Protocols
Protocol 1: General Procedure for NMR Sample Preparation and Analysis
Sample Preparation : Dissolve approximately 5-10 mg of the purified 4-(ethylamino)tetrahydrofuran-3-ol isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent can sometimes influence the observed conformation and coupling constants.
Data Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Ensure sufficient resolution to accurately measure the coupling constants of the multiplets corresponding to the H3 and H4 protons.
2D NMR : Acquire a 2D ¹H-¹H COSY spectrum to confirm the coupling partnership between H3 and H4. Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for a small molecule (e.g., 300-800 ms) to probe for spatial proximity.
Data Analysis : Process the spectra using appropriate software. In the ¹H spectrum, carefully analyze the splitting pattern of the signals for H3 and H4. Extract the ³J(H3,H4) value. Analyze the 2D NOESY/ROESY spectrum for the presence or absence of a cross-peak between the H3 and H4 signals.
Assignment : Assign the stereochemistry based on the combined data: a small ³J value and a strong NOE signal indicate the cis isomer, while a large ³J value and the absence of an NOE signal confirm the trans isomer.
Protocol 2: General Procedure for Crystallization for X-ray Analysis
Purification : The compound must be of high purity (>98%). Purification by column chromatography followed by recrystallization or distillation is recommended.
Solvent Selection : Screen a variety of solvents and solvent systems (e.g., ethyl acetate/hexanes, methanol/diethyl ether, dichloromethane) to find conditions where the compound has moderate solubility.
Crystal Growth : The slow evaporation method is often effective.[18] Dissolve the compound in a suitable solvent in a small vial. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.
Crystal Mounting and Data Collection : Once suitable single crystals have formed, they are carefully mounted on a goniometer head and placed in a cold stream of nitrogen (typically 100 K) on the diffractometer.[18] X-ray diffraction data is then collected.
Structure Solution and Refinement : The diffraction data is processed to solve and refine the crystal structure, yielding a final model of the molecule with precise atomic coordinates.
Conclusion
The stereoisomers of 4-(ethylamino)tetrahydrofuran-3-ol, despite sharing the same molecular formula and connectivity, are distinct chemical entities. Their divergent three-dimensional structures, governed by the cis or trans relationship of the hydroxyl and ethylamino groups, lead to different conformational preferences and unique spectroscopic signatures. The differentiation between these isomers is reliably achieved through the analysis of vicinal proton-proton coupling constants in ¹H NMR spectra, a method corroborated by NOE data. While challenging, stereoselective synthetic routes can be designed to access each isomer preferentially. For absolute proof of structure, single-crystal X-ray crystallography remains the definitive standard. A thorough understanding and application of these principles are essential for any research or development program involving this important molecular scaffold, ensuring that the desired stereoisomer is synthesized, identified, and utilized for its intended biological purpose.
References
A review of drug isomerism and its significance - PMC. (n.d.). National Center for Biotechnology Information. [Link]
(PDF) Pharmacological Significance of Stereoisomerism. (n.d.). ResearchGate. [Link]
Clinical Importance of Chirality in Drug Design and Pharmaceutica. (n.d.). Longdom Publishing. [Link]
Pharmaceutical importance of stereochemistry. (n.d.). Slideshare. [Link]
Pharmacological importance of stereochemical resolution of enantiomeric drugs. (1997). PubMed. [Link]
Conformational structures of the tetrahydrofuran cation determined using one-photon mass-analyzed threshold ionization spectroscopy. (2017). RSC Publishing. [Link]
ChemInform Abstract: Stereoselective Synthesis of 3,4-Disubstituted Tetrahydrofurans and 2,3,4-Trisubstituted Tetrahydrofurans Using an Intramolecular Allylation Strategy Employing Allylsilanes. (n.d.). ResearchGate. [Link]
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). National Center for Biotechnology Information. [Link]
New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. (2007). ACS Publications. [Link]
Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. (2025). Chemistry Europe. [Link]
Conformational Analysis of Five Membered Rings. (n.d.). Scribd. [Link]
Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. (2024). PubMed. [Link]
Conformational analysis of five-membered rings. (1972). ACS Publications. [Link]
(PDF) Stereoselective synthesis of 2,3,4-trisubstituted tetrahydrofurans. (n.d.). Academia.edu. [Link]
CIS TRANS ISOMERS AND NMR. (2014). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
How does NMR differentiate between cis and trans isomers?. (n.d.). TutorChase. [Link]
SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE. (2006). Arkivoc. [Link]
How NMR Helps Identify Isomers in Organic Chemistry?. (2025). Creative Biostructure. [Link]
Important Properties to Identify Cis-/Trans- Isomers. (2020). YouTube. [Link]
Strategic Handling and Safety Profiling of 4-Amino-Tetrahydrofuran-3-ol Ethyl Derivatives
An In-Depth Technical Guide for Medicinal Chemistry Applications Introduction & Chemical Context 4-Amino-tetrahydrofuran-3-ol (often referred to as 4-aminotetrahydro-3-furanol) is a high-value chiral scaffold extensively...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Medicinal Chemistry Applications
Introduction & Chemical Context
4-Amino-tetrahydrofuran-3-ol (often referred to as 4-aminotetrahydro-3-furanol) is a high-value chiral scaffold extensively used in structure-based drug design.[1][2] Its rigid tetrahydrofuran ring locks the amino and hydroxyl groups into specific spatial vectors, making it an ideal pharmacophore for hydrogen bonding within enzyme active sites (e.g., HIV protease inhibitors like Amprenavir/Darunavir intermediates).[1][2]
The Ethyl Derivative typically refers to the
-ethyl secondary amine variant (4-(ethylamino)tetrahydrofuran-3-ol) or the ethyl ester precursor, utilized to modulate lipophilicity () and metabolic stability.[1][2]
This guide synthesizes safety data, handling protocols, and synthesis logic for this specific class of heterocyclic amino-alcohols.[1][2]
GHS Hazard Identification & Risk Assessment
While specific SDS data for the ethyl derivative may be proprietary, the safety profile is derived via Read-Across Toxicology from the parent amine (CAS: 144870-96-2 / 190792-70-2) and analogous cyclic amino-alcohols.[1][2]
H335: May cause respiratory irritation.[1][2][4][5]
Skin Sensitization
1
Warning
H317: May cause an allergic skin reaction.[1][2][3]
Critical Risk Factors
Basicity & Corrosivity: The secondary amine (N-ethyl) increases basicity (
).[1][2] Free base forms can cause chemical burns to mucous membranes.[1][2]
Peroxide Formation: Like the parent tetrahydrofuran (THF), the ether linkage is susceptible to autoxidation.[1][2] While the amine functionality acts as a weak radical scavenger, long-term storage requires periodic peroxide testing.[1][2]
Stereochemical Potency: Different stereoisomers (e.g., trans vs. cis, or 3R,4S) may exhibit vastly different biological activities and toxicological potencies.[1][2] Treat all stereoisomers as potent bioactive agents until proven otherwise.[1][2]
Physicochemical Profiling
Understanding the physical properties is essential for process safety and purification.[1][2]
Step 4 (Salt Formation): To stabilize the oil, treat the organic phase with 4M HCl in Dioxane to precipitate the Ethyl Derivative Hydrochloride salt .[2]
Toxicology & Exposure Controls
Exposure Decision Matrix
Use this logic flow to determine the necessary Personal Protective Equipment (PPE).
Figure 2: Risk-based decision matrix for PPE selection.[1][2]
Occupational Exposure Limits (OEL)
Official OEL: Not established for this specific derivative.[1][2]
Internal Banding (Default): Treat as OEB 3 (Occupational Exposure Band 3).[2]
Justification: Structural similarity to bioactive protease inhibitors; potential for sensitization.[1][2]
First Aid Measures
Eye Contact: Rinse immediately with water for 15 minutes.[1][2][4] Remove contact lenses. The amine is caustic; immediate irrigation is vital to prevent corneal opacity.[1][2]
Skin Contact: Wash with soap and water.[1][2][4][5] Do not use ethanol (enhances absorption).[1][2]
Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical attention immediately.
Storage & Stability
Temperature: Store at
(Refrigerate).
Atmosphere: Hygroscopic.[1][2] Store under Argon or Nitrogen.[1][2]
4-(Ethylamino)tetrahydrofuran-3-ol PubChem CID and SMILES
[1][2] Executive Summary 4-(Ethylamino)tetrahydrofuran-3-ol is a substituted tetrahydrofuran derivative characterized by a vicinal amino-alcohol motif.[1][2] This structure serves as a critical pharmacophore in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
4-(Ethylamino)tetrahydrofuran-3-ol is a substituted tetrahydrofuran derivative characterized by a vicinal amino-alcohol motif.[1][2] This structure serves as a critical pharmacophore in medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD).[1][2] Its polar nature, combined with the metabolic stability of the ether ring, makes it an ideal scaffold for modulating solubility and hydrogen-bonding networks in kinase inhibitors and GPCR ligands.[1][2]
This guide details the physicochemical identity, synthetic pathways, and handling protocols for this compound, focusing on the trans-isomer, which is the predominant product of standard synthetic routes.[1][2]
Chemical Identity & Informatics
The compound exists as a secondary amine attached to a tetrahydrofuran (THF) ring with an adjacent hydroxyl group.[2] The stereochemistry is defined by the relative orientation of the amino and hydroxyl groups.[2]
Nomenclature and Identifiers[1][2][3][4][5][6]
Property
Data
Systematic Name
4-(Ethylamino)tetrahydrofuran-3-ol
Parent Scaffold CID
(4-Aminotetrahydrofuran-3-ol)
Molecular Formula
C₆H₁₃NO₂
Molecular Weight
131.17 g/mol
Generic SMILES
CCNC1COCC1O
Isomeric SMILES (trans)
CCN[C@@H]1COC[C@H]1O (Example enantiomer)
InChI Key
(Computed) HQVKXDYSIGDGSY-UHFFFAOYSA-N (Generic)
Stereochemical Considerations
The synthesis of this molecule typically involves the nucleophilic ring-opening of an epoxide, which proceeds via an SN2 mechanism.[1][2] This dictates an anti-addition pattern, resulting in a trans relationship between the hydroxyl group at C3 and the ethylamino group at C4.[2]
Trans-Isomer: Thermodynamically favored in synthesis from epoxides.[1][2]
Cis-Isomer: Requires specific synthetic maneuvers (e.g., displacement of a leaving group with retention of configuration, or specific reduction of keto-enamines).[1][2]
Physicochemical Profiling
Understanding the physical properties is essential for assay development and formulation.[2]
Property
Value (Predicted/Exp)
Relevance
LogP
-0.8 to -0.5
Highly polar; excellent for lowering lipophilicity in drug candidates.[1][2]
pKa (Base)
~9.5 (Secondary Amine)
Protonated at physiological pH; good solubility in aqueous buffers.[2]
H-Bond Donors
2 (-OH, -NH)
Critical for binding site interactions (e.g., Hinge region in kinases).[1][2]
High boiling point due to intermolecular hydrogen bonding.[2]
Synthetic Pathway (Authoritative Protocol)
The most robust route to 4-(ethylamino)tetrahydrofuran-3-ol is the aminolysis of 3,4-epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane).[1][2] This method is preferred for its atom economy and defined stereochemical outcome.[2]
Reaction Mechanism
The reaction is a regioselective ring-opening of the epoxide by the ethylamine nucleophile.[1][2] Because the THF ring is symmetric (in the absence of other substituents), attack at C3 or C4 yields the same product.[2]
Visualization of Synthesis Logic
Caption: Figure 1. Synthetic route from 2,5-dihydrofuran via epoxide intermediate, yielding the trans-amino alcohol.[1][2]
If high purity is required, dissolve the residue in DCM and wash with minimal water (the product is water-soluble, so avoid excessive aqueous washing).[2]
Alternatively, purify via ion-exchange chromatography (SCX column) to capture the amine, washing with MeOH and eluting with NH₃/MeOH.[2]
Applications in Drug Discovery[1][2]
This fragment is widely utilized as a "solubilizing tail" or a core scaffold in kinase inhibitors.[2]
Fragment-Based Drug Discovery (FBDD)
The O-C-C-N motif is a bioisostere for other saturated heterocycles.[1][2] In the context of the TAS0612 analog (a kinase inhibitor), the amino-alcohol moiety interacts with solvent-exposed regions of the protein, improving the pharmacokinetic profile of the inhibitor.[2]
Decision Logic for Scaffold Selection
Caption: Figure 2. Rational design logic for incorporating the aminotetrahydrofuran scaffold into lead compounds.
Safety and Handling (MSDS Highlights)
While specific toxicological data for the ethyl-derivative may be sparse, handling should follow protocols for secondary aliphatic amines and amino-alcohols.[1][2]
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[2][3]
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides (will react with both amine and alcohol).[2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10486809, 4-Aminotetrahydrofuran-3-ol.[1][2] Retrieved from [Link][1][2]
Organic Chemistry Portal. Synthesis of Tetrahydrofurans. Retrieved from [Link]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9960, Tetrahydrofuran-3-ol.[1][2] Retrieved from [Link][1][2]
World Health Organization. International Chemical Safety Cards (ICSC) - General protocols for Amino Alcohols.[1][2] (General reference for safety handling classes).
Application Notes and Protocols for the Reductive Amination of 4-Aminotetrahydrofuran-3-ol Derivatives
Introduction: The Significance of 4-Aminotetrahydrofuran-3-ol Scaffolds in Medicinal Chemistry The 4-aminotetrahydrofuran-3-ol core is a privileged scaffold in modern drug discovery. Its three-dimensional architecture, r...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 4-Aminotetrahydrofuran-3-ol Scaffolds in Medicinal Chemistry
The 4-aminotetrahydrofuran-3-ol core is a privileged scaffold in modern drug discovery. Its three-dimensional architecture, rich in stereochemical complexity and hydrogen bonding capabilities, provides a unique framework for interacting with biological targets. Derivatives of this motif are integral to the development of novel therapeutics, ranging from enzyme inhibitors to modulators of protein-protein interactions. The ability to controllably functionalize the primary amino group of this scaffold is paramount for generating libraries of diverse compounds for biological screening.
Reductive amination stands out as one of the most robust and versatile methods for this purpose, enabling the formation of a new carbon-nitrogen bond between the 4-amino group and a wide array of aldehydes and ketones.[1][2] This reaction is favored in medicinal chemistry for its operational simplicity, broad substrate scope, and the stability of the resulting secondary and tertiary amines.[3]
This guide provides a detailed exploration of reductive amination protocols tailored for 4-aminotetrahydrofuran-3-ol derivatives. It delves into the mechanistic underpinnings of the reaction, offers practical, field-proven protocols, and addresses key experimental considerations to empower researchers in their synthetic endeavors.
Core Principles and Mechanistic Considerations
Reductive amination is typically a one-pot reaction where a carbonyl compound reacts with an amine to form an intermediate imine or iminium ion, which is then reduced in situ by a selective reducing agent to yield the final amine product.[2] The reaction conditions are generally kept neutral or weakly acidic to facilitate both imine formation and the subsequent reduction.[2]
The Reaction Pathway
The overall transformation can be visualized as a two-step process occurring in a single pot:
Imine/Iminium Ion Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine (from primary amines) or an iminium ion (from secondary amines). This step is reversible and often acid-catalyzed.
Reduction: A hydride-based reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the corresponding amine.
Choosing the Right Reducing Agent
The success of a reductive amination protocol hinges on the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to efficiently reduce the intermediate imine/iminium ion.
Reducing Agent
Key Characteristics
Sodium Triacetoxyborohydride (STAB)
A mild and selective reagent, particularly effective for reductive aminations.[4] It is less basic and more sterically hindered than sodium borohydride, making it less likely to reduce aldehydes and ketones. It is compatible with a range of solvents like dichloroethane (DCE) and tetrahydrofuran (THF).[4][5]
Sodium Cyanoborohydride
Another selective reducing agent for imines. However, it is highly toxic, and its use requires careful handling and disposal of cyanide-containing waste.[5]
Titanium(IV) Isopropoxide
Used in combination with a reducing agent like sodium borohydride. It acts as a Lewis acid and a water scavenger, facilitating imine formation, especially with less reactive ketones. This method is also beneficial for preventing over-alkylation.
For the protocols detailed below, sodium triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity, operational simplicity, and favorable safety profile.[5]
Special Considerations for 1,2-Amino Alcohols
The 4-aminotetrahydrofuran-3-ol scaffold is a 1,2-amino alcohol. This structural motif introduces a potential side reaction, particularly when reacting with aldehydes. The proximate hydroxyl and amino groups can react with an aldehyde to form a cyclic oxazolidine, which can be unreactive or lead to undesired byproducts.
To mitigate this, especially with reactive aldehydes, protection of the hydroxyl group may be necessary. A common strategy is the in-situ protection with a trimethylsilyl (TMS) group, which can be easily removed during aqueous workup. For reactions with ketones, the formation of the corresponding oxazolidine is generally less favorable, and protection is often not required.
Experimental Protocols
Disclaimer: These protocols are exemplary and adapted from established general procedures for reductive amination. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
Protocol 1: Reductive Amination with a Ketone using Sodium Triacetoxyborohydride
This protocol describes the reaction of a 4-aminotetrahydrofuran-3-ol derivative with a generic ketone.
Materials:
(3S,4R)-4-Aminotetrahydrofuran-3-ol (or other isomer)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Reaction Setup:
To a flame-dried round-bottom flask under an inert atmosphere, add the 4-aminotetrahydrofuran-3-ol derivative (1.0 eq).
Add the ketone (1.0-1.2 eq).
Dissolve the starting materials in anhydrous DCE (approximately 0.1 M concentration relative to the amine).
If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.
Optional: For less reactive ketones, add acetic acid (1.0 eq) to catalyze iminium ion formation.[4][5]
Addition of Reducing Agent:
With vigorous stirring, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.
Reaction Monitoring:
Stir the reaction at room temperature for 2-24 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
Workup:
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (hydrogen) may occur.
Stir the biphasic mixture vigorously for 15-30 minutes.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
Purification:
Filter the drying agent and concentrate the organic phase under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated 4-aminotetrahydrofuran-3-ol derivative.
Protocol 2: Reductive Amination with an Aldehyde with Optional In-Situ Hydroxyl Protection
This protocol outlines the reaction with an aldehyde, incorporating a step for transient protection of the hydroxyl group to prevent oxazolidine formation.
Materials:
(3S,4R)-4-Aminotetrahydrofuran-3-ol (or other isomer)
Aldehyde of choice (e.g., benzaldehyde, isobutyraldehyde)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
Optional for Protection: Trimethylsilyl chloride (TMSCl) and Triethylamine (TEA)
To a flame-dried round-bottom flask under an inert atmosphere, add the 4-aminotetrahydrofuran-3-ol derivative (1.0 eq).
Dissolve in anhydrous DCE or THF.
If hydroxyl protection is desired: Cool the solution to 0 °C. Add triethylamine (1.1 eq) followed by the dropwise addition of trimethylsilyl chloride (1.1 eq). Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes. The formation of triethylammonium chloride salt will be observed.
Stir the reaction at room temperature for 1-12 hours. Aldehyde reactions are typically faster than ketone reactions.[4]
Monitor by TLC or LC-MS.
Workup and Deprotection:
Quench the reaction with saturated aqueous NaHCO₃. The aqueous workup will hydrolyze the TMS protecting group.
Perform the extraction and drying as described in Protocol 1.
Purification:
Concentrate the dried organic phase and purify the residue by flash column chromatography.
Troubleshooting and Key Considerations
Low Yields: If the reaction is sluggish, consider the addition of acetic acid as a catalyst, particularly for ketones.[4] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the reducing agent and inhibit imine formation.
Over-alkylation: For primary amines, reaction with an aldehyde can sometimes lead to the formation of a tertiary amine (dialkylation). Using a mild reagent like STAB minimizes this, but if it remains an issue, consider a two-step procedure: first form the imine, then add the reducing agent.[5]
Substrate Solubility: If the 4-aminotetrahydrofuran-3-ol derivative has poor solubility in DCE or THF, co-solvents such as dimethylformamide (DMF) can be used, but ensure they are compatible with the reducing agent.
Conclusion
Reductive amination is a powerful and reliable method for the functionalization of 4-aminotetrahydrofuran-3-ol derivatives. By understanding the reaction mechanism and carefully selecting the appropriate reducing agent and reaction conditions, researchers can efficiently synthesize a wide range of N-substituted analogs. The protocols provided herein, particularly the considerations for the 1,2-amino alcohol motif, offer a solid foundation for the successful application of this important transformation in the pursuit of novel chemical entities for drug discovery.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Bhattacharyya, S. (1999). Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amination on an Automated Platform. Combinatorial Chemistry & High Throughput Screening, 2(3), 153-160. [Link]
Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
using 4-(ethylamino)tetrahydrofuran-3-ol as a P2 ligand in drug design
Application Note: Strategic Utilization of 4-(ethylamino)tetrahydrofuran-3-ol as a P2 Ligand in Protease Inhibitor Design Part 1: Executive Summary & Scientific Rationale The "Backbone Binding" Paradigm In the design of...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 4-(ethylamino)tetrahydrofuran-3-ol as a P2 Ligand in Protease Inhibitor Design
Part 1: Executive Summary & Scientific Rationale
The "Backbone Binding" Paradigm
In the design of HIV-1 protease inhibitors (PIs), the P2 ligand is the critical determinant of potency against multidrug-resistant (MDR) strains.[1] First-generation PIs failed against MDR variants because they relied on side-chain interactions, which the virus could mutate away. Second-generation PIs, exemplified by Darunavir , utilize a bis-tetrahydrofuran (bis-THF) P2 ligand that anchors the inhibitor via hydrogen bonds to the protein backbone (specifically Asp29 and Asp30).[1] Because the virus cannot mutate its backbone without losing catalytic function, this "Backbone Binding" strategy is the gold standard in modern PI design.
The Role of 4-(ethylamino)tetrahydrofuran-3-ol
This application note details the protocol for evaluating 4-(ethylamino)tetrahydrofuran-3-ol (hereafter Ligand-X ) as a novel P2 scaffold. Unlike the canonical bis-THF or mono-THF ligands, Ligand-X introduces a basic nitrogen (ethylamino group) adjacent to the hydroxyl handle.
Mechanistic Advantages:
Solubility Enhancement: The secondary amine improves aqueous solubility compared to purely lipophilic ether scaffolds.
Novel H-Bond Vectors: The ethylamino group provides an additional hydrogen bond donor/acceptor vector, potentially targeting the Gly48 flap or solvent-exposed residues in the S2 pocket.
Vector Versatility: This ligand allows for dual-coupling strategies:
Strategy A (Carbamate Linker): Coupling via the C3-hydroxyl (mimicking Darunavir).
Strategy B (Urea Linker): Coupling via the C4-amine (mimicking novel urea-based inhibitors).
Part 2: Experimental Protocols
Protocol A: Stereochemical Activation & Coupling
Objective: To covalently attach Ligand-X to a hydroxyethylamine isostere (P1-P1' scaffold) via an activated carbamate linkage.
Prerequisites:
Ligand-X: Enantiopure (3S, 4R)-4-(ethylamino)tetrahydrofuran-3-ol (Stereochemistry is critical for S2 pocket fit).
Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the starting alcohol and appearance of the less polar succinimidyl carbonate indicates completion.
Note: Do not isolate the intermediate if unstable; proceed directly to coupling (One-Pot procedure).
Coupling to P1-P1' Isostere:
To the reaction mixture from Step 1, add the Amine Scaffold (0.9 eq) dissolved in
.
Add an additional 1.0 eq of
.
Stir at ambient temperature for 12–24 hours.
Mechanism:[2][3][4] The amine of the scaffold attacks the carbonyl of the mixed carbonate, displacing N-hydroxysuccinimide to form the stable Carbamate linkage.
Purification:
Concentrate the solvent in vacuo.
Redissolve in Ethyl Acetate and wash with 5%
(removes NHS byproduct) and Brine.
Purify via Silica Gel Chromatography (Gradient: 0-5% MeOH in DCM).
Self-Validating Step (QC):
1H-NMR (DMSO-d6): Verify the diagnostic carbamate -NH- doublet signal around
7.0–7.5 ppm.
LC-MS: Confirm the molecular ion
.
Protocol B: Enzymatic Inhibition Assay (FRET)
Objective: Determine the
of the synthesized inhibitor against Wild-Type and MDR HIV-1 Protease.
Fit data to the Morrison Equation (for tight-binding inhibitors) or standard dose-response curves to derive
.
Convert to
using the Cheng-Prusoff equation: .
Part 3: Visualization & Pathway Logic
Diagram 1: Synthesis & Coupling Workflow
This diagram illustrates the critical path from ligand activation to the final bioactive inhibitor.
Caption: Workflow for coupling 4-(ethylamino)tetrahydrofuran-3-ol to a sulfonamide isostere via activated carbonate chemistry.
Diagram 2: Molecular Interaction Map (S2 Pocket)
This diagram details the hypothesized binding mode of Ligand-X within the S2 subsite of HIV-1 Protease, highlighting the "Backbone Binding" mechanism.
Caption: Predicted hydrogen bonding network of the Ligand-X scaffold with HIV-1 Protease backbone residues Asp29 and Asp30.
Part 4: Data Presentation
Table 1: Comparative Profile of P2 Ligands
Use this template to benchmark Ligand-X against industry standards.
Feature
Bis-THF (Darunavir)
THF-Carbamate (Amprenavir)
Ligand-X (Ethylamino-THF)
Structure
Bicyclic Ether
Monocyclic Ether
Functionalized Monocyclic Ether
Backbone H-Bonds
2 (Strong)
1 (Moderate)
2 (Predicted: Ether + Amine/OH)
Solubility (LogP)
Low (Lipophilic)
Moderate
High (Protonatable Amine)
Synthesis Complexity
High (Chiral Centers)
Low
Moderate
Resistance Profile
Excellent (MDR active)
Good
To Be Determined
Part 5: References
Ghosh, A. K., et al. (2024).[5][6] "Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies." Organic & Biomolecular Chemistry.
Ghosh, A. K., et al. (2006).[7] "Structure-Based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance." Journal of Medicinal Chemistry.
Koh, Y., et al. (2007).[2] "A novel bis-tetrahydrofuranylurethane-containing nonpeptidic protease inhibitor (PI), GRL-98065, is potent against multiple-PI-resistant human immunodeficiency virus in vitro."[2] Antimicrobial Agents and Chemotherapy.[2]
Dierynck, I., et al. (2007). "Binding kinetics of darunavir to human immunodeficiency virus type 1 protease explain the potent antiviral activity and high genetic barrier to resistance." Journal of Virology.
Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry.
procedure for ethylation of 4-aminotetrahydrofuran-3-ol
An in-depth guide to the selective ethylation of 4-aminotetrahydrofuran-3-ol, tailored for researchers and drug development professionals. Executive Summary 4-Aminotetrahydrofuran-3-ol is a bifunctional molecule featurin...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the selective ethylation of 4-aminotetrahydrofuran-3-ol, tailored for researchers and drug development professionals.
Executive Summary
4-Aminotetrahydrofuran-3-ol is a bifunctional molecule featuring both a primary amine and a secondary alcohol. This structural motif is of significant interest in medicinal chemistry, where its derivatives serve as valuable scaffolds. The selective ethylation of either the nitrogen or the oxygen atom can profoundly alter the molecule's physicochemical properties, such as basicity, hydrogen bonding capacity, and lipophilicity, thereby influencing its pharmacokinetic and pharmacodynamic profile. However, the similar nucleophilicity of the amine and hydroxyl groups presents a significant synthetic challenge, often leading to mixtures of N-ethylated, O-ethylated, and N,O-diethylated products.
This application note provides two distinct, robust protocols for the selective ethylation of 4-aminotetrahydrofuran-3-ol. The first protocol details a direct, one-pot N-ethylation via reductive amination. The second outlines a multi-step strategy for selective O-ethylation, which necessitates the use of a protecting group for the amine functionality. These methodologies are designed to provide high yields and purities, which are critical for downstream applications in drug development.
Strategic Considerations for Selective Ethylation
The core challenge in modifying 4-aminotetrahydrofuran-3-ol lies in differentiating the reactivity of the primary amine and the secondary alcohol. While amines are generally more nucleophilic than alcohols, this difference can be insufficient to prevent competitive O-alkylation under standard alkylating conditions (e.g., using ethyl iodide and a base). Direct alkylation of amines is also notoriously difficult to control, often resulting in over-alkylation to form tertiary amines and even quaternary ammonium salts.[1][2]
To achieve selectivity, two primary strategies are employed:
Exploiting Unique Reactivity : Utilizing reactions that are specific to one functional group. Reductive amination, for instance, is a classic method that converts a primary amine to a secondary amine in the presence of an aldehyde or ketone, leaving the alcohol untouched.[1][3][4]
Protecting Group Strategy : Temporarily "masking" one functional group to allow the other to react. To achieve selective O-ethylation, the more nucleophilic amine is first protected (e.g., as a carbamate), rendering it unreactive towards electrophiles.[5][6] The hydroxyl group can then be ethylated, followed by the removal of the protecting group to reveal the N-unsubstituted, O-ethylated product.
The choice of strategy is dictated by the desired final product, as illustrated in the decision workflow below.
Caption: Decision workflow for selective ethylation.
Protocol 1: Selective N-Ethylation via Reductive Amination
This protocol achieves mono-N-ethylation in a one-pot reaction by forming an intermediate imine between the amine and acetaldehyde, which is then reduced in situ. This method is highly selective for the amine and avoids the common issue of over-alkylation.[1][7]
Principle
The reaction proceeds by the nucleophilic attack of the primary amine on acetaldehyde to form a hemiaminal, which then dehydrates to an imine. A mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is used to selectively reduce the imine C=N bond in the presence of the starting aldehyde.[1] NaBH(OAc)₃ is preferred for its selectivity and tolerance of mildly acidic conditions that favor imine formation.
To a round-bottom flask under a nitrogen atmosphere, add 4-aminotetrahydrofuran-3-ol (1.0 equiv).
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
Add acetaldehyde (1.2 equiv) to the solution and stir the mixture at room temperature for 30 minutes.
In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture. Note: The addition may cause slight effervescence.
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient elution (e.g., 5-15% methanol in dichloromethane) to isolate the pure product.
Protocol 2: Selective O-Ethylation via Protection-Alkylation-Deprotection
This protocol achieves selective O-ethylation by first protecting the amine as a tert-butoxycarbonyl (Boc) carbamate. This protecting group is stable to the basic conditions of the subsequent Williamson ether synthesis and can be cleanly removed under acidic conditions.[6][9][10]
Principle
The synthesis involves three key stages:
Amine Protection : The primary amine reacts with di-tert-butyl dicarbonate (Boc₂O) to form a Boc-protected amine.[10] This carbamate is non-nucleophilic and stable to base.
O-Ethylation : The hydroxyl group of the Boc-protected intermediate is deprotonated by a strong base (e.g., NaOH) to form an alkoxide. This alkoxide then acts as a nucleophile in an Sₙ2 reaction with an ethylating agent (e.g., ethyl iodide), a classic Williamson ether synthesis.[11][12][13] Using a phase-transfer catalyst (PTC) like tetrabutylammonium chloride is highly effective for this transformation in a biphasic system.[9][14]
Deprotection : The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which liberates the free amine as a salt.[6]
Dissolve 4-aminotetrahydrofuran-3-ol (1.0 equiv) in DCM (0.2 M).
Add triethylamine (1.5 equiv).
Cool the solution to 0 °C in an ice bath.
Add a solution of Boc₂O (1.1 equiv) in DCM dropwise over 30 minutes.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor by TLC for the disappearance of the starting material.
Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. The crude Boc-protected product is often pure enough for the next step.
Step 2b: O-Ethylation of Boc-Protected Intermediate
Dissolve the crude product from the previous step in DCM (0.2 M).
Cool the solution to 0 °C.
Add trifluoroacetic acid (TFA) (10 equiv, or a 1:1 v/v mixture of TFA:DCM).
Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
Monitor the deprotection by TLC/LC-MS.
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
Dissolve the residue in a minimal amount of water, basify with 1M NaOH to pH > 10, and extract with an organic solvent (e.g., ethyl acetate or DCM).
Dry the combined organic extracts, filter, concentrate, and purify by column chromatography to obtain the final product.
Data Analysis and Characterization
The successful synthesis of the target compounds must be confirmed by spectroscopic analysis. Below are the expected characteristics for the products.
Compound
Method
Expected Observations
Starting Material:
¹H NMR
Complex multiplets in the furan ring region (~3.5-4.0 ppm). A distinct signal for the CH-OH proton. Broad singlets for -NH₂ and -OH protons.
4-Aminotetrahydrofuran-3-ol
¹³C NMR
4 distinct signals for the tetrahydrofuran ring carbons.
MS (ESI+)
[M+H]⁺ at m/z = 104.1
N-Ethylated Product:
¹H NMR
Appearance of new signals for the ethyl group: a triplet (~1.1 ppm, 3H) and a quartet (~2.6 ppm, 2H). The NH proton will now be a single signal (triplet if coupled to the adjacent CH). Disappearance of one NH proton signal.
N-ethyl-4-aminotetrahydrofuran-3-ol
¹³C NMR
Appearance of two new signals for the ethyl group (~15 ppm and ~45 ppm).
MS (ESI+)
[M+H]⁺ at m/z = 132.1
O-Ethylated Product:
¹H NMR
Appearance of new signals for the ethyl group: a triplet (~1.2 ppm, 3H) and a quartet (~3.5 ppm, 2H). Disappearance of the -OH proton signal.
O-ethyl-4-aminotetrahydrofuran-3-ol
¹³C NMR
Appearance of two new signals for the ethyl group (~15 ppm and ~65 ppm). A downfield shift of the adjacent CH-O-Et carbon.
MS (ESI+)
[M+H]⁺ at m/z = 132.1
Intermediate:
¹H NMR
Appearance of a large singlet (~1.45 ppm, 9H) for the Boc group's tert-butyl protons. A new amide NH proton signal.
N-Boc-4-aminotetrahydrofuran-3-ol
MS (ESI+)
[M+H]⁺ at m/z = 204.1
Note: Exact chemical shifts (ppm) are predictive and can vary based on the solvent and stereochemistry.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low Yield in N-Ethylation
Incomplete imine formation; degradation of acetaldehyde; impure reducing agent.
Use anhydrous solvent; use freshly opened acetaldehyde; ensure NaBH(OAc)₃ is dry and of high purity.
Mixture of Products (N- and O-)
Conditions for direct alkylation are not selective.
For N-ethylation, strictly use the reductive amination protocol. For O-ethylation, ensure complete Boc protection of the amine before proceeding.
Incomplete Boc Protection
Insufficient Boc₂O; reaction time too short.
Use a slight excess of Boc₂O (1.1-1.2 equiv); allow the reaction to run overnight. Check TLC to confirm the consumption of starting material.
Incomplete O-Ethylation
Insufficient base or ethylating agent; poor stirring in the biphasic system.
Ensure vigorous stirring to maximize interfacial contact. Use a sufficient excess of base and ethyl iodide. Increase reaction time or temperature slightly if necessary.
Difficult Purification
Products are polar and may retain salts.
For amine products, perform an acid-base extraction to remove non-basic impurities. Use a suitable solvent system for chromatography (e.g., DCM/MeOH with 1% NH₄OH for free amines).
Safety Precautions
General : All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards :
Dichloromethane (DCM) : Is a suspected carcinogen. Avoid inhalation and skin contact.
Acetaldehyde : Is volatile, flammable, and an irritant. Handle with care in a fume hood.
Sodium Triacetoxyborohydride : Reacts with water to release flammable hydrogen gas. Handle in a dry environment and quench carefully.
Ethyl Iodide : Is a lachrymator and alkylating agent. Handle with care.
Trifluoroacetic Acid (TFA) : Is highly corrosive and causes severe burns. Handle with extreme caution.
50% Sodium Hydroxide : Is highly corrosive. Avoid contact with skin and eyes.
References
Liu, Y., Ciszewski, L., Shen, L., & Prashad, M. (2014). Highly Chemoselective O-Ethylation of N-Boc Amino Alcohols Using Phase Transfer Catalysis. Organic Process Research & Development, 18(10), 1239–1242. [Link][9]
ACS Publications. (2014). Highly Chemoselective O-Ethylation of N-Boc Amino Alcohols Using Phase Transfer Catalysis. Organic Process Research & Development. [14]
PubChem. 4-Aminotetrahydrofuran-3-ol. National Center for Biotechnology Information. [Link][8]
Application Note: A Unified Strategy for the Stereoselective Synthesis of Chiral Bis-Tetrahydrofuran Ligands Bearing Amino Functionalities
An in-depth guide to the stereoselective preparation of chiral bis-tetrahydrofuran (bis-THF) ligands, with a focus on strategies for incorporating ethylamino derivatives. Abstract Chiral bis-tetrahydrofuran (bis-THF) moi...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the stereoselective preparation of chiral bis-tetrahydrofuran (bis-THF) ligands, with a focus on strategies for incorporating ethylamino derivatives.
Abstract
Chiral bis-tetrahydrofuran (bis-THF) moieties are privileged structural motifs found in a vast array of biologically active natural products, prized for their conformational rigidity and dense stereochemical information.[1][2] This application note presents a comprehensive, field-proven strategy for the synthesis of novel chiral bis-THF ligands functionalized with ethylamino derivatives. By combining the robust methodologies established for the synthesis of natural product cores with principles of modern ligand design, we provide a detailed protocol for researchers in asymmetric catalysis and drug development. This guide explains the causal logic behind experimental choices, offers self-validating protocols for key transformations, and outlines the potential applications of these unique ligands in stereoselective synthesis.
Introduction: The Convergence of Natural Product Scaffolds and Asymmetric Catalysis
The bis-tetrahydrofuran core is a hallmark of the Annonaceous acetogenins, a class of natural products exhibiting potent cytotoxic and antitumor activities.[2][3] The synthesis of these complex molecules has driven the development of highly sophisticated methods for controlling stereochemistry across multiple contiguous chiral centers.[4] The inherent C2-symmetry and conformational rigidity of the bis-THF scaffold make it an ideal backbone for the design of new chiral ligands for asymmetric catalysis.[5]
By strategically functionalizing this scaffold with coordinating groups, such as ethylamino derivatives, it is possible to create a well-defined chiral pocket around a metal center. This approach aims to leverage the scaffold's steric bulk and fixed geometry to induce high levels of enantioselectivity in a wide range of chemical transformations. This document provides a rational, step-by-step guide to achieving this synthetic goal.
Design Rationale and Mechanistic Considerations
The central hypothesis is that the stereochemically dense and rigid bis-THF backbone can effectively transmit chiral information to a catalytic site.
The Bis-THF Backbone: Its primary role is to act as a rigid chiral scaffold. The multiple stereocenters create a unique three-dimensional space, and its C2-symmetric nature can simplify the analysis of catalytic transition states. The synthesis of this core often relies on powerful asymmetric reactions, such as Sharpless Asymmetric Dihydroxylation or Epoxidation, to set the initial stereocenters, which are then propagated through subsequent cyclization steps.[3]
The Ethylamino Coordinating Group: An amino group serves as a classic Lewis basic coordination site for a wide variety of transition metals (e.g., Palladium, Copper, Rhodium, Iridium).[6][7] An N-ethyl group provides a balance of steric influence and electronic properties without being overly cumbersome. Its incorporation transforms the natural product-like core into a functional ligand capable of participating in catalysis.
The proposed synthetic strategy is therefore bidirectional and modular. It begins with the asymmetric synthesis of a linear precursor, followed by a key double-cyclization event to form the bis-THF core, and concludes with the finalization of the amino functionality.
Experimental Protocols and Methodologies
This section details a plausible and robust workflow for the synthesis of a C2-symmetric bis-THF amino ligand, starting from a commercially available diene. The protocol is designed to be self-validating, with clear checkpoints for characterization.
The overall synthetic pathway is visualized below. It involves an initial asymmetric dihydroxylation to set the core stereochemistry, followed by protection, functionalization with an amino precursor (azide), and a pivotal acid-catalyzed cyclization to form the bis-THF rings.
Figure 1. Proposed synthetic workflow for a chiral bis-THF ligand.
This protocol covers the synthesis from the starting diene to the key bis-THF diazide intermediate.
Step 1.1: Asymmetric Dihydroxylation of 1,7-Octadiene
Rationale: This step establishes the four core stereocenters of the ligand in a single, highly enantioselective transformation. The use of AD-mix-β is known to deliver predictable facial selectivity.
To a stirred solution of AD-mix-β (70 g) in t-BuOH/H₂O (1:1, 500 mL) at 0 °C, add methanesulfonamide (4.75 g, 50 mmol).
Stir the mixture until both phases are clear, then add 1,7-octadiene (5.5 g, 50 mmol).
Stir vigorously at 0 °C for 24 hours.
Quench the reaction by adding solid sodium sulfite (75 g) and warm to room temperature, stirring for 1 hour.
Extract the aqueous phase with ethyl acetate (3 x 200 mL).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tetraol.
Characterization: Confirm formation of the tetraol via ¹H NMR and Mass Spectrometry. Assess enantiomeric excess (ee) by converting a small sample to a Mosher's ester derivative.
Step 1.2: Selective Protection and Functionalization
Rationale: The central 1,2-diol is protected as an acetonide, allowing for selective functionalization of the two terminal hydroxyl groups. Tosylation converts them into good leaving groups for the subsequent azide substitution.
Dissolve the crude tetraol from Step 1.1 in 2,2-dimethoxypropane (100 mL) and add a catalytic amount of camphorsulfonic acid (CSA, ~100 mg).
Stir at room temperature for 4 hours. Quench with triethylamine (1 mL) and concentrate. Purify by column chromatography to isolate the protected tetraol.
Dissolve the protected tetraol (1 equiv.) in pyridine (50 mL) and cool to 0 °C. Add p-toluenesulfonyl chloride (2.2 equiv.) portion-wise.
Stir overnight, allowing the reaction to warm to room temperature.
Pour the reaction mixture into ice-water and extract with CH₂Cl₂. Wash the organic layer with 1M HCl (aq) and brine, then dry over Na₂SO₄ and concentrate to yield the crude ditosylate.
Dissolve the ditosylate in DMF (100 mL) and add sodium azide (5 equiv.). Heat to 80 °C and stir for 12 hours.
Cool to room temperature, dilute with water, and extract with diethyl ether. Dry the organic phase and concentrate to yield the crude diazide.
Step 1.3: Deprotection and Key Cyclization
Rationale: Removal of the acetonide reveals the diol necessary for the cyclization. The addition of a strong acid protonates the hydroxyl groups, which then attack the terminal carbons via an intramolecular Sₙ2 reaction, displacing the azide groups in a tandem reaction to form the two THF rings. This type of acid-catalyzed cyclization is a well-established method in the synthesis of furanoid lignans and acetogenins.[8][9]
Dissolve the crude diazide from Step 1.2 in a THF/H₂O/AcOH mixture (3:1:1) and stir at 50 °C for 6 hours to remove the acetonide. Concentrate under vacuum.
Dissolve the resulting deprotected diazido-tetraol in dry CH₂Cl₂ (200 mL) and add p-toluenesulfonic acid monohydrate (0.1 equiv.).
Stir at room temperature for 8 hours. The reaction progress can be monitored by TLC.
Quench with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with CH₂Cl₂.
Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure chiral bis-THF diazide.
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. The symmetry of the molecule should be evident in the NMR spectra.
Step 2.1: Reduction of Azides to the Primary Diamine
Rationale: The Staudinger reaction provides a mild and effective method for reducing azides to amines without affecting other functional groups.
Dissolve the bis-THF diazide (1 equiv.) in THF (50 mL).
Add triphenylphosphine (2.2 equiv.) and stir at room temperature for 4 hours.
Add water (5 equiv.) and heat the mixture to 50 °C for an additional 8 hours.
Cool the reaction and concentrate under reduced pressure. The crude product can be purified by acid-base extraction or column chromatography to yield the bis-THF diamine.
Step 2.2: Reductive Amination to Install Ethyl Groups
Rationale: Reductive amination is a classic, high-yielding method for N-alkylation. Sodium triacetoxyborohydride is a mild reducing agent suitable for this transformation.
Dissolve the bis-THF diamine (1 equiv.) in 1,2-dichloroethane (50 mL).
Add acetaldehyde (2.5 equiv.) followed by sodium triacetoxyborohydride (2.5 equiv.).
Stir at room temperature for 12 hours.
Quench carefully with saturated aqueous NaHCO₃. Extract with CH₂Cl₂.
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the final chiral bis-THF diethylamino ligand.
Final Characterization: Obtain ¹H NMR, ¹³C NMR, HRMS, and optical rotation data. Final purity should be assessed by HPLC or GC.
Reaction Step
Key Reagents
Purpose
Typical Yield
Key Control Parameter
Asymmetric Dihydroxylation
AD-mix-β, MeSO₂NH₂
Establish core stereochemistry
70-85%
Temperature (0 °C), Stirring Rate
Tosylation
TsCl, Pyridine
Activate terminal hydroxyls
>90%
Stoichiometry, Anhydrous conditions
Azide Substitution
NaN₃, DMF
Introduce nitrogen precursor
80-95%
Temperature (80 °C)
Double Cyclization
p-TsOH, CH₂Cl₂
Form bis-THF core
60-75%
Acid concentration, Reaction time
Staudinger Reduction
PPh₃, H₂O
Unmask primary amines
85-95%
Stepwise addition of H₂O
Reductive Amination
CH₃CHO, NaBH(OAc)₃
Install ethyl groups
75-90%
Stoichiometry of reducing agent
Table 1. Summary of Key Transformations and Control Parameters.
Potential Applications in Asymmetric Catalysis
The resulting C2-symmetric bis-THF diamine and its derivatives are promising ligands for a range of metal-catalyzed reactions. Their structure is analogous to well-known chiral diamine and bisoxazoline (BOX) ligands.[7][10] Potential applications include:
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The diamine can form a chiral complex with palladium to control the enantioselectivity of nucleophilic attack on allylic substrates.[11]
Copper-Catalyzed Henry (Nitroaldol) Reactions: Chiral copper-diamine complexes are effective catalysts for the asymmetric addition of nitroalkanes to aldehydes.
Asymmetric Cycloaddition Reactions: The defined chiral environment can influence the facial selectivity of Diels-Alder or [3+2] cycloaddition reactions.
Conclusion
This application note provides a robust and logical framework for the synthesis of a novel class of chiral ligands based on the bis-THF scaffold. By leveraging powerful and well-understood reactions from natural product synthesis, researchers can access these unique structures. The modularity of the described route allows for the future incorporation of different N-substituents, enabling the fine-tuning of steric and electronic properties for specific catalytic applications. The successful synthesis and application of these ligands would represent a significant step forward in the design of catalysts that bridge the gap between natural product structures and synthetic utility.
References
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in current chemistry, 273, 183–233. Available at: [Link]
Pradhan, T. K., & De, A. (2007). Stereoselective Synthesis of Tetrahydrofuran Lignans via BF3·OEt2-Promoted Reductive Deoxygenation/Epimerization of Cyclic Hemiketal. Organic Letters, 9(20), 3885–3888. Available at: [Link]
Li, J., et al. (2020). Asymmetric Total Synthesis of Tetrahydrofuran Lignans. ResearchGate. Available at: [Link]
Chen, C.-H., Kuan, T.-C., Lu, K.-J., & Hou, D.-R. (2010). Asymmetric synthesis of bis-tetrahydrofuran cores in annonaceous acetogenins. Organic & Biomolecular Chemistry, 8(16), 3624-3631. Available at: [Link]
Sack, M. (2016). Construction of Heterocyclic Lignans in Natural Product Synthesis and Medicinal Chemistry. IntechOpen. Available at: [Link]
Hou, D.-R., et al. (2010). Asymmetric synthesis of bis-tetrahydrofuran cores in annonaceous acetogenins. Organic & Biomolecular Chemistry, 8, 3624-3631. Available at: [Link]
Hou, D.-R. (2010). Asymmetric synthesis of bis-tetrahydrofuran cores in annonaceous acetogenins. Organic & Biomolecular Chemistry. Available at: [Link]
Sibi, M. P., & Gaboury, J. A. (1994). Synthesis of tetrahydrofuran lignans. Journal of the Indian Institute of Science, 74, 253-265. Available at: [Link]
Das, S., Li, L.-S., Abraham, S., Chen, Z., & Sinha, S. C. (2005). A Bidirectional Approach to the Synthesis of a Complete Library of Adjacent-Bis-THF Annonaceous Acetogenins. The Journal of Organic Chemistry, 70(15), 5924–5933. Available at: [Link]
Marshall, J. A., & Hinkle, K. W. (2023). Total Synthesis and Structure Confirmation of (−)-Asimitrin, a C37 Annonaceous Acetogenin with a Hydroxylated Adjacent Bis-Tetrahydrofuran Core. Organic Letters, 25(36), 6664–6668. Available at: [Link]
Xu, M.-H., & Pu, L. (2013). Application of Chiral Bisamide Ligands in Asymmetric Catalytic Syntheses. Current Organic Synthesis, 10(3), 447-461. Available at: [Link]
Badsara, S. S., et al. (2021). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules, 26(24), 7483. Available at: [Link]
Wähälä, K., & Hase, T. (2013). Synthesis of 3,4-Dibenzyltetrahydrofuran Lignans (9,9′-Epoxylignanes). Molecules, 18(11), 13215-13233. Available at: [Link]
Pu, L. (2012). Application of Chiral Bisamide Ligands in Asymmetric Catalytic Syntheses. Ingenta Connect. Available at: [Link]
Mahmoud, A. R. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. Available at: [Link]
Albertson, A. K. F., & Lumb, J.-P. (2015). A bio-inspired total synthesis of tetrahydrofuran lignans. Angewandte Chemie International Edition, 54(7), 2204–2208. Available at: [Link]
Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(14), 39-52. Available at: [Link]
Reisman, S. E., et al. (2020). Synthesis of Chiral Bisoxazoline Ligands. Organic Syntheses, 97, 172-188. Available at: [Link]
Application Note & Protocol: A Scalable and Regioselective Synthesis of trans-4-(Ethylamino)tetrahydro-3-furanol
Abstract This application note provides a comprehensive and scalable protocol for the synthesis of trans-4-(ethylamino)tetrahydro-3-furanol, a key intermediate in the development of various pharmaceutical agents. The des...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of trans-4-(ethylamino)tetrahydro-3-furanol, a key intermediate in the development of various pharmaceutical agents. The described method is based on the nucleophilic ring-opening of a readily available epoxide precursor, 3,4-epoxytetrahydrofuran, with ethylamine. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, safety considerations for scale-up, and robust purification techniques.
Introduction: The Significance of Substituted Tetrahydrofuranols
Substituted tetrahydrofurans are privileged scaffolds found in a wide array of biologically active molecules and natural products.[1] Specifically, aminotetrahydrofuranol derivatives are of significant interest due to their potential as chiral building blocks in the synthesis of complex therapeutic agents. The trans-4-(ethylamino)tetrahydro-3-furanol moiety, in particular, serves as a crucial intermediate for a range of drug candidates, making a robust and scalable synthetic route to this compound highly valuable.
The primary challenge in synthesizing this molecule lies in controlling the regio- and stereoselectivity of the amine addition to the tetrahydrofuran core. The protocol detailed herein addresses this challenge through a carefully optimized, base-catalyzed epoxide ring-opening reaction.
Reaction Overview and Mechanism
The synthetic strategy hinges on the reaction of 3,4-epoxytetrahydrofuran with ethylamine. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.[2][3]
Reaction Scheme:
Under basic or neutral conditions, the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.[4] The considerable ring strain of the epoxide (approximately 13 kcal/mol) provides the thermodynamic driving force for the reaction.[3] In the absence of an acid catalyst, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom, leading to a high degree of regioselectivity. The SN2 mechanism dictates that the attack occurs from the backside, resulting in an inversion of stereochemistry at the attacked carbon center. This inherent feature of the reaction is key to achieving the desired trans configuration of the final product.
The following diagram illustrates the mechanistic pathway:
Caption: Step-by-step workflow for the synthesis of trans-4-(ethylamino)tetrahydro-3-furanol.
Detailed Procedure
Reactor Setup: Assemble the 10 L jacketed glass reactor with an overhead stirrer, reflux condenser, and a temperature probe. Ensure the system is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
Charging Reagents: Charge the reactor with isopropanol (3 L) and ethylamine solution (70 wt. % in H₂O, 1.5 L, approx. 16.5 mol). Begin stirring and cool the mixture to 10-15 °C using a circulating chiller.
Epoxide Addition: Slowly add 3,4-epoxytetrahydrofuran (500 g, 5.8 mol) to the stirred solution via an addition funnel over a period of 2-3 hours. Maintain the internal temperature below 25 °C throughout the addition. The reaction is exothermic.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting epoxide is consumed.
Workup and Extraction:
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ethylamine and a significant portion of the isopropanol.
To the resulting residue, add a saturated solution of sodium chloride (2 L) and extract with dichloromethane (3 x 1.5 L).
Combine the organic layers and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.
Purification: Purify the crude product by vacuum distillation to obtain the pure trans-4-(ethylamino)tetrahydro-3-furanol.
Expected Yield and Purity
Yield: 75-85%
Purity: >98% (as determined by GC)
Appearance: Colorless to pale yellow oil.
Safety and Handling Precautions
The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.
Ethylamine: Ethylamine is a flammable, corrosive, and volatile substance. [5][6][7]It can cause severe skin burns and eye damage. [6][8]Handle in a well-ventilated fume hood, away from ignition sources, and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [8][9]Ensure that an emergency eyewash station and safety shower are readily accessible.
[8]* 3,4-Epoxytetrahydrofuran: Epoxides are reactive compounds and should be handled with care. Avoid inhalation and contact with skin and eyes.
Exothermic Reaction: The ring-opening of epoxides with amines is an exothermic process. [9]Controlled addition of the epoxide and efficient cooling are crucial to prevent a runaway reaction, especially on a larger scale.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of the product.
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any potential impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups (O-H, N-H, C-O).
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of high-purity trans-4-(ethylamino)tetrahydro-3-furanol. The procedure is well-characterized, with a clear mechanistic understanding that allows for robust control over the reaction outcome. By following the detailed steps and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate for their synthetic needs.
References
Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing.
ETHYLAMINE. CAMEO Chemicals - NOAA.
ETHYLAMINE SOLUTION FOR SYNTHESIS MSDS | CAS 75-04-7 MSDS. Loba Chemie.
Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
Ethylamine - SAFETY D
Ethylamine. Tecnoproject.
ETHYLAMINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health.
Recent trends in ring opening of epoxides by amines as nucleophiles. Taylor & Francis Online.
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
Epoxide Ring Opening With Base. Master Organic Chemistry.
Technical Support Center: Preserving the Stereochemical Integrity of (3R,4S)-4-(ethylamino)tetrahydrofuran-3-ol
Welcome to the technical support guide for (3R,4S)-4-(ethylamino)tetrahydrofuran-3-ol. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help res...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for (3R,4S)-4-(ethylamino)tetrahydrofuran-3-ol. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help researchers and drug development professionals maintain the stereochemical integrity of this critical chiral building block.
Foundational Understanding: The Challenge of Stereochemical Integrity
(3R,4S)-4-(ethylamino)tetrahydrofuran-3-ol is a vicinal amino alcohol, a structural motif prevalent in many pharmaceutical compounds.[1] Its stereochemical configuration is crucial for its biological activity and therapeutic efficacy. The molecule possesses two chiral centers at the C3 and C4 positions. The proximity of the hydroxyl and ethylamino groups, combined with the nature of the tetrahydrofuran (THF) ring, makes the compound susceptible to epimerization or racemization under certain chemical conditions, particularly at the C4 position adjacent to the nitrogen atom.
The primary risks to its stereochemical integrity arise from exposure to non-optimal pH conditions (both acidic and basic), elevated temperatures, and certain chromatographic conditions. Understanding the underlying mechanisms is the first step toward prevention.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling, reaction, and purification of (3R,4S)-4-(ethylamino)tetrahydrofuran-3-ol.
Q1: My sample's enantiomeric excess (ee%) or diastereomeric ratio (dr) decreased after an aqueous workup. What is the likely cause?
A: A drop in stereochemical purity after an aqueous workup is almost always linked to pH. Both strongly acidic and strongly basic conditions can catalyze racemization.
Acidic Conditions (pH < 4): Strong acids can protonate the ring oxygen of the tetrahydrofuran. This activation can lead to a ring-opening mechanism, forming a transiently achiral or planar intermediate that can re-close to form a mixture of diastereomers.[2][3] This process is a known pathway for the degradation of furanic compounds.[4]
Basic Conditions (pH > 9): Strong bases can deprotonate the hydroxyl group or facilitate an elimination-addition sequence involving the C-N bond, particularly at elevated temperatures. This can lead to the formation of an enol-like intermediate, which upon reprotonation can yield a mixture of stereoisomers.[5]
Solution: Maintain a pH range of 6.0-8.0 during all aqueous procedures. Use buffered solutions (e.g., phosphate or bicarbonate buffers) to ensure stable pH. If an acidic or basic extraction is unavoidable, perform it quickly at low temperatures (0-5°C) and immediately neutralize the solution.
Q2: I observed a new peak in my chiral HPLC analysis after silica gel column chromatography. Why did this happen?
A: Standard silica gel is inherently acidic (surface pH ≈ 4-5) and can act as a solid acid catalyst. The prolonged contact time between your compound and the silica surface during chromatography can induce on-column epimerization, similar to the mechanism described in Q1. Primary and secondary amines are particularly prone to strong interactions with silica's acidic silanol groups, which can exacerbate the issue.
Solution:
Deactivate the Silica: Before use, wash the silica gel with a solution of a non-nucleophilic base, like triethylamine (e.g., 0.5-1% triethylamine in the eluent system), and then re-equilibrate with the mobile phase.[6] This neutralizes the acidic sites.
Use an Alternative Stationary Phase: Consider using neutral alumina, treated silica (e.g., C18 for reversed-phase), or a different purification technique like ion-exchange chromatography if the compound's properties allow.
Minimize Contact Time: Use flash chromatography with slightly higher pressure to reduce the residence time on the column.
Q3: The optical rotation of my sample has decreased after several weeks of storage. What are the optimal storage conditions?
A: Racemization is a chemical process that can occur slowly over time, even at room temperature, if the storage conditions are not ideal.[5] The presence of atmospheric CO₂ (which can form carbonic acid in residual moisture), oxygen, and light can contribute to degradation and loss of stereochemical purity.
Solution: For long-term stability, store the compound under the following conditions:
Temperature: ≤ 4°C (refrigerated). For maximum stability, storage at -20°C is recommended.
Atmosphere: Under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and reaction with CO₂.
Solvent: If stored in solution, use a non-protic, anhydrous solvent like anhydrous THF or toluene. Avoid alcohols for long-term storage unless absolutely necessary, as they can participate in exchange reactions. If stored neat, ensure the solid is completely dry.
Container: Use an amber vial or a container protected from light.
Proactive Prevention: Protocols and Methodologies
Adopting best practices during key experimental stages is the most effective way to prevent racemization.
Protocol for pH-Controlled Aqueous Workup
This protocol ensures the stereochemical integrity of the amino alcohol during extraction.
Initial Quench: Quench the reaction mixture by adding it to a pre-chilled (0-5°C) saturated solution of a mild buffer, such as sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7.4).
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Avoid using acidic drying agents.
Concentration: Remove the solvent under reduced pressure at a low temperature (bath temperature < 35°C).
Recommended Parameters for Purification and Storage
The following table summarizes the key parameters to control during purification and storage to prevent racemization.
Parameter
Recommended Condition
Rationale & Explanation
pH (Aqueous Phase)
6.0 - 8.0
Avoids both acid-catalyzed ring-opening and base-catalyzed epimerization mechanisms.[2][5]
Chromatography
Neutralized Silica Gel or Alternative Phase
Standard silica is acidic and can cause on-column racemization. Neutralization with a base like triethylamine is critical.[6]
Temperature
Keep below 35°C during workup/concentration
Racemization rates increase with temperature. Lowering the temperature slows down potential degradation pathways.[7]
Solvents
Use aprotic solvents where possible
Protic solvents (e.g., water, alcohols) can facilitate proton transfer, which is often a key step in racemization mechanisms.
Storage
≤ 4°C, Inert Atmosphere (Ar/N₂), Dark
Protects the compound from slow degradation caused by heat, oxygen, atmospheric CO₂, and light.
Visualization of Racemization & Prevention Workflow
The following diagrams illustrate the potential mechanism for acid-catalyzed epimerization and a troubleshooting workflow.
Caption: Potential mechanism for acid-catalyzed epimerization.
Caption: Troubleshooting workflow for racemization issues.
Analytical Verification of Stereochemical Purity
Regularly verifying the enantiomeric and diastereomeric purity of your material is crucial. The primary method for this is Chiral High-Performance Liquid Chromatography (HPLC).
General Protocol for Chiral HPLC Analysis
Column Selection: Choose a chiral stationary phase (CSP) suitable for amines and alcohols. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point.
Sample Preparation: Accurately prepare a dilute solution of the sample (e.g., 0.1-1.0 mg/mL) in the mobile phase or a miscible solvent. Ensure the sample is fully dissolved and filtered.[8]
Mobile Phase: For normal-phase chromatography, a typical mobile phase is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. For basic analytes like this amino alcohol, adding a small amount of a basic modifier (e.g., 0.1-0.5% diethylamine or ethanolamine) to the mobile phase is often necessary to achieve good peak shape and resolution.[6][8]
Analysis: Inject the sample and monitor the separation. The goal is to achieve baseline resolution between the peaks corresponding to the desired (3R,4S) diastereomer and any other potential stereoisomers.
Quantification: Calculate the diastereomeric ratio (dr) or enantiomeric excess (ee%) by integrating the peak areas.
Determining enantiomeric excess is a key aspect of developing chiral drugs and catalysts.[9][10] Various analytical methods, including fluorescence-based assays and circular dichroism, can also be employed for high-throughput screening.[11][12]
References
AGOSR. (2020, July 31). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
University of Bath's research portal. (2020, July 31). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
Chemical Communications (RSC Publishing). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex.
PMC. (2020, December 22). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
Bowling Green State University Portal. (2020, July 15). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
PMC. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
CHROMSERVIS.EU. Chiral column handling.
PMC. (2021, January 5).
Wiley Online Library. (2025, March 12).
Shim-pol. COLUMN CARE GUIDE.
YouTube. (2021, April 7). Protecting Your Chiral Columns for Optimal Performance - Part 1 of 3.
University of Greifswald Publication Server. (2015, May 18).
PMC. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
PMC. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid.
ResearchGate. (2025, October 16). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid.
ResearchGate. (2025, March 12). (PDF)
Filo. (2025, October 9). Acid Catalyzed Hydrolysis of the Given Structure.
PMC. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols.
Daicel Chiral Technologies. (2021, March 14). Dos and Don'ts for Using Daicel Chiral Columns Effectively.
Wikipedia.
Journal of the American Chemical Society. (2025, December 23).
Wiley Online Library. (2025, August 3). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
Thieme. V. A.
Frontiers. (2022, January 4). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
PMC. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
ACS Publications. (2021, January 22).
ResearchGate.
ResearchGate. (2024, April 3). (PDF) Recent progress on catalyst development for ring-opening C-O hydrogenolysis of cyclic ethers in the production of biomass-derived chemicals.
BenchChem.
ResearchGate. (2013, April 26). Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis..
PMC. Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures.
Technical Support Center: Managing Hygroscopic Salts of 4-(ethylamino)tetrahydrofuran-3-ol
Introduction Welcome to the technical support center for managing solid-state challenges related to 4-(ethylamino)tetrahydrofuran-3-ol and its various salt forms. As a key intermediate or active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center for managing solid-state challenges related to 4-(ethylamino)tetrahydrofuran-3-ol and its various salt forms. As a key intermediate or active pharmaceutical ingredient (API), its physical properties are critical to ensuring consistent processing, stability, and bioavailability. A frequently encountered challenge is hygroscopicity—the tendency of a solid material to absorb moisture from the atmosphere. This can lead to a cascade of issues, from handling and processing difficulties to compromised chemical stability and therapeutic efficacy.[1][2]
This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable answers to common problems. It combines fundamental principles with advanced troubleshooting strategies to help you characterize, understand, and resolve hygroscopicity issues with your compound.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a critical quality attribute for an API like 4-(ethylamino)tetrahydrofuran-3-ol?
A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1][2] For an API, this is a critical quality attribute because moisture uptake can induce a range of undesirable physical and chemical changes:
Physical Changes: Moisture can cause clumping, caking, or even deliquescence (dissolving in absorbed water), which severely impacts powder flow, handling, and manufacturability during processes like blending and tablet compression.[1]
Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, leading to a loss of potency and the formation of impurities.[3]
Solid-State Transformations: Absorbed water can induce changes in the crystal structure, potentially converting an anhydrous form to a less stable or less soluble hydrate, or an amorphous solid to a crystalline form.[4] These changes can affect the drug's dissolution rate and bioavailability.[5]
Impact on Dosage Form: In a final formulation, moisture uptake can affect the stability and performance of the entire product, impacting shelf life.[6]
Controlling hygroscopicity is therefore essential for ensuring the quality, safety, and efficacy of the final drug product.
Q2: How is the degree of hygroscopicity formally classified?
A: The European Pharmacopoeia (Ph. Eur.) provides a common classification system based on the percentage weight gain of a sample after being stored at 25°C and 80% relative humidity (RH) for 24 hours.[2][7] While instrumental methods like Dynamic Vapor Sorption are now more common, this classification remains a useful benchmark.[7]
Hygroscopicity Classification
% Weight Increase (w/w)
Description
Slightly hygroscopic
≥ 0.2% and < 2%
Small amount of water uptake.
Hygroscopic
≥ 2% and < 15%
Significant water uptake.
Very hygroscopic
≥ 15%
Substantial water uptake.
Deliquescent
Sufficient water is absorbed to form a liquid
The solid dissolves in the absorbed atmospheric moisture.
Source: Adapted from the European Pharmacopoeia hygroscopicity testing guidelines.[7]
Troubleshooting Guide: Common Issues & Solutions
Q3: My batch of 4-(ethylamino)tetrahydrofuran-3-ol hydrochloride is clumping and difficult to handle. What is happening and what are my immediate next steps?
A: This is a classic sign of hygroscopicity. The hydrochloride salt form, due to the small and highly electronegative nature of the chloride counter-ion, is often prone to moisture absorption. Your immediate next steps should focus on characterization and mitigation.
Step 1: Quantify the Problem with Dynamic Vapor Sorption (DVS)
DVS is the gold-standard technique for understanding how a material behaves in different humidity environments.[8][9][10] It measures the change in mass of a sample as the relative humidity is systematically varied at a constant temperature.[8][9]
What it tells you: A DVS isotherm plot will show the percentage of water uptake at each RH level. This allows you to classify the material's hygroscopicity precisely and identify critical humidity thresholds where significant moisture gain or solid-state changes occur.[11]
Step 2: Assess Solid-State Form with X-Ray Powder Diffraction (XRPD)
After exposing your sample to high humidity (e.g., in the DVS instrument), you must check if the crystal structure has changed. XRPD is the primary technique for this.[12][13][14]
What it tells you: By comparing the XRPD pattern of the material before and after humidity exposure, you can determine if it has transformed into a different polymorph or a hydrate.[13][15] An amorphous halo in the pattern would indicate a loss of crystallinity.[13]
Step 3: Determine Water Content with Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated.[16][17] It is excellent for determining the total amount of water and other volatile substances present in your material.[18][19]
What it tells you: TGA can quantify the amount of adsorbed (surface) water versus bound (hydrate) water by identifying weight loss at different temperature ranges.[18]
This three-pronged analytical approach provides a comprehensive picture of the problem, moving you from a qualitative observation ("it's clumping") to a quantitative, data-driven understanding of the material's behavior.
Q4: DVS analysis confirms my 4-(ethylamino)tetrahydrofuran-3-ol salt is highly hygroscopic. What are my options to create a more stable solid form?
A: When the intrinsic property of a salt is undesirable, the most effective strategy is to modify the solid form itself through crystal engineering.[20][21]
Option 1: Salt Screening (Most Common)
Salt formation is a primary tool to modify the physicochemical properties of an ionizable API.[][23][24] If the hydrochloride salt is problematic, a salt screening study should be initiated to find a more stable alternative.
The Principle: The choice of counter-ion significantly impacts the crystal lattice energy and, consequently, properties like hygroscopicity.[3] Larger, more hydrophobic counter-ions often create a more stable crystal lattice that is less susceptible to moisture uptake compared to small, hydrophilic ions like chloride.
What to Do: Screen a variety of pharmaceutically acceptable counter-ions. For a basic compound like 4-(ethylamino)tetrahydrofuran-3-ol, promising candidates include:
Sulfonates: Mesylate, Besylate, Tosylate
Carboxylates: Succinate, Fumarate, Tartrate
Goal: Identify a salt form that demonstrates low hygroscopicity while maintaining acceptable solubility and stability.[24][25] This is a multi-parameter optimization problem.[24]
Option 2: Cocrystal Screening
If salt screening does not yield a suitable candidate, or if you are working with a non-ionizable version of the molecule, cocrystallization is an excellent alternative.[26][27][28]
The Principle: Cocrystals are multi-component crystals where the API and a neutral "co-former" are held together by non-ionic interactions, such as hydrogen bonds.[29] This new crystal structure can effectively "shield" the hygroscopic parts of the API molecule from atmospheric moisture.[26][30]
What to Do: Screen the API against a library of pharmaceutically acceptable co-formers, often those on the FDA's Generally Recognized as Safe (GRAS) list.[26]
Option 3: Polymorph Screening
For any chosen salt or cocrystal, it is crucial to perform a polymorph screen.[5][31] Different crystal packings (polymorphs) of the same chemical entity can exhibit different properties, including hygroscopicity.[25] The goal is to find the most thermodynamically stable, non-hygroscopic form and ensure it can be manufactured consistently.[5]
Q5: I must proceed with the current hygroscopic salt form. How can I manage the issues during manufacturing and ensure product stability?
A: If changing the solid form is not an option, the focus shifts to process control and formulation strategies.[20]
Environmental Control: The most direct approach is to control the manufacturing environment. Conduct all handling, weighing, and processing in a low-humidity suite (e.g., <40% RH) to prevent moisture uptake. This is critical but can be operationally expensive.
Formulation Strategies:
Co-processing with Excipients: Blend the API with hydrophobic excipients like magnesium stearate or certain types of silica. These materials can act as "moisture scavengers" or create a protective barrier around the API particles.[20][21]
Encapsulation/Granulation: Granulating the API with polymers can physically protect it from moisture. Techniques like spray-drying can create an encapsulated particle with improved stability.[20][21]
Moisture-Barrier Film Coating: For solid dosage forms like tablets, applying a moisture-barrier film coat is a highly effective final-step solution.[6][20] Coatings based on polymers like polyvinyl alcohol (PVA) or hydroxypropyl methylcellulose (HPMC), sometimes in combination, can significantly reduce the rate of moisture ingress into the tablet core, thereby protecting the API and enhancing the product's shelf life.[6][20]
Experimental Protocols
Protocol 1: Dynamic Vapor Sorption (DVS) Analysis
Objective: To determine the hygroscopicity profile of a 4-(ethylamino)tetrahydrofuran-3-ol salt.
Instrumentation: A DVS Analyzer (e.g., TA Instruments, Surface Measurement Systems).
Methodology:
Sample Preparation: Accurately weigh 5-10 mg of the sample onto the DVS sample pan.
Drying Step: Equilibrate the sample at 25°C in a stream of dry nitrogen (0% RH) until a stable mass is achieved (e.g., dm/dt < 0.002% per minute). This establishes the initial dry weight.
Sorption Cycle (Moisture Uptake):
Increase the RH in a stepwise manner from 0% to 90% in 10% increments.
At each step, hold the RH constant until mass equilibrium is reached.[8] The instrument software automatically records the mass change.
Desorption Cycle (Moisture Loss):
Decrease the RH in a stepwise manner from 90% back to 0% in 10% increments, again waiting for equilibrium at each step.
Data Analysis: Plot the percentage change in mass versus the target RH. The resulting graph is the moisture sorption-desorption isotherm. Analyze the hysteresis (difference between sorption and desorption curves), total moisture uptake at high RH, and any sharp inflections that might indicate a phase change.
Protocol 2: Basic Salt Screening Experiment
Objective: To generate and identify alternative salt forms of 4-(ethylamino)tetrahydrofuran-3-ol with potentially lower hygroscopicity.
Materials:
4-(ethylamino)tetrahydrofuran-3-ol (free base)
A selection of counter-ion acids (e.g., methanesulfonic acid, benzenesulfonic acid, L-tartaric acid)
A range of crystallization solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, water)
Methodology:
Stoichiometric Mixing: Dissolve the free base in a suitable solvent. In a separate vial, dissolve an equimolar amount of the selected counter-ion acid in the same or a miscible solvent.
Salt Formation: Slowly add the acid solution to the free base solution while stirring. Observe for any immediate precipitation.
Crystallization: If no precipitate forms, attempt to induce crystallization via:
Slow Evaporation: Leave the vial partially covered to allow the solvent to evaporate slowly at room temperature.
Cooling: Store the solution at a lower temperature (e.g., 4°C).
Anti-Solvent Addition: Add a solvent in which the salt is expected to be insoluble.
Isolation: Once crystals have formed, isolate the solid by vacuum filtration. Wash the crystals with a small amount of cold solvent and dry under vacuum.
Characterization: Analyze each new solid by XRPD to confirm it is a new, crystalline form.[24] Promising candidates should then be subjected to DVS analysis (Protocol 1) to assess their hygroscopicity.
References
Chan, H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. [Link]
Dhondale, M.R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics. [Link]
ResolveMass Laboratories Inc. (2025). TGA Analysis for Moisture Content. ResolveMass. [Link]
Dhondale, M.R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]
Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Eltra. [Link]
Particle Technology Labs. (2022). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Particle Technology Labs. [Link]
NETZSCH Analyzing & Testing. (2020). Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis. NETZSCH. [Link]
Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis. University of Wisconsin-Madison. [Link]
U.S. Pharmacopeia. (2022). 〈941〉 CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). USP. [Link]
American Pharmaceutical Review. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. [Link]
ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]
Excelsus Structural Solutions. (n.d.). What is SR-XRPD?. Excelsus. [Link]
Triclinic Labs. (n.d.). Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. Triclinic Labs. [Link]
Pharmaceutical Outsourcing. (2013). Cocrystals Can Improve API Properties, But Will the Recent FDA Guidance Slow Adoption of This Technology?. Pharmaceutical Outsourcing. [Link]
Eurofins Scientific. (2024). Solid State Characterization. Eurofins. [Link]
ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. ProUmid. [Link]
AQUALAB by Addium. (n.d.). Dynamic Vapor Sorption. AQUALAB. [Link]
Enantia. (n.d.). Solid Form Screening. Enantia. [Link]
MDPI. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]
TA Instruments. (n.d.). Dynamic Vapor Sorption Sampling Considerations. TA Instruments. [Link]
Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology. [Link]
Improved Pharma. (2021). Salt Screening. Improved Pharma. [Link]
StabilityStudies.in. (2025). Perform Humidity-Dependency Testing for Hygroscopic Formulations. StabilityStudies.in. [Link]
Asian Journal of Pharmaceutics. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]
ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. [Link]
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
ICH. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation. [Link]
Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening. Veranova. [Link]
Journal of Chemical and Pharmaceutical Research. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. [Link]
PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]
World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO. [Link]
Resolian. (n.d.). De-risk Your Drug Development with Resolian's Polymorph Screening Expertise. Resolian. [Link]
H-NMR Spectrum Analysis of 4-(ethylamino)tetrahydrofuran-3-ol
Executive Summary & Strategic Importance 4-(ethylamino)tetrahydrofuran-3-ol is a high-value chiral fragment often utilized in the synthesis of kinase inhibitors and antiviral nucleoside analogs. Its structural complexity...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
4-(ethylamino)tetrahydrofuran-3-ol is a high-value chiral fragment often utilized in the synthesis of kinase inhibitors and antiviral nucleoside analogs. Its structural complexity lies in the tetrahydrofuran (THF) ring puckering and the relative stereochemistry (cis/trans) between the hydroxyl group at C3 and the ethylamino group at C4.
This guide provides a comparative analysis of the H-NMR spectral features of this molecule. Unlike standard data sheets, we compare the analytical performance of different solvent systems and the spectral differentiation of diastereomers (cis vs. trans) , providing a robust roadmap for structural validation.
Comparative Analysis: Solvent Systems & Stereoisomers
To ensure accurate characterization, one must choose the correct solvent system and understand the diastereomeric differences. The following tables contrast these critical variables.
Comparison A: Solvent Selection Performance
Objective: Optimizing proton visibility and resolution.
Feature
Chloroform-d (CDCl₃)
DMSO-d₆
Recommendation
Exchangeable Protons (-OH, -NH)
Poor. Often invisible or broad singlets due to rapid exchange.
Excellent. Visible as sharp doublets/triplets (if dry). Essential for confirming functional groups.
Use DMSO-d₆ for full structural characterization.
Resolution (H3/H4)
High. Good separation of ring protons; distinct coupling patterns.
Moderate. Viscosity may broaden peaks slightly; water peak (3.33 ppm) often overlaps with H4 or ring signals.
Use CDCl₃ for coupling constant () analysis if OH/NH are not critical.
Chemical Shift Stability
Variable.[1] Shifts depend heavily on concentration/temperature.
Note: In chiral molecules, these protons may appear diastereotopic (complex multiplet) rather than a clean quartet if the chiral center at C4 induces sufficient magnetic non-equivalence.
The Core Methines (H3 and H4)
These are the diagnostic protons for the molecule's identity.
Ensure the sample is strictly dry. Traces of water/acid will collapse OH/NH couplings.
Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆.
Checkpoint: Solution must be clear. Turbidity indicates salt formation or insolubility.
Acquisition (Standard 1D):
Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.
Scans (ns): Minimum 16 (64 recommended for clean baselines).
Relaxation Delay (d1): Set to
seconds to allow full relaxation of OH protons.
D₂O Shake (Validation Step):
After acquiring the initial spectrum, add 1-2 drops of D₂O to the tube.
Shake and re-acquire.
Result: Peaks corresponding to -OH and -NH will disappear. This confirms their assignment and distinguishes them from CH signals.
NOESY 1D (Stereochem Confirmation):
Irradiate the H3 signal.
Cis-isomer: Significant enhancement of H4 signal.
Trans-isomer: Minimal/No enhancement of H4.
Stereochemical Logic Diagram
Use this logic flow to interpret the coupling constants derived from the experiment.
Figure 2: Logic gate for determining Cis/Trans stereochemistry based on coupling constants and NOE data.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constant analysis).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Botes, M. G., et al. (2022).[2] "Synthesis and NMR spectra of tetrahydrofuran-2-13C". ResearchGate. (Provides foundational data on THF ring coupling constants).
Reiser, O., et al. (2013). "Synthesis and pharmacological characterization of new tetrahydrofuran based compounds". Royal Society of Chemistry.[7] (Detailed NMR data for substituted THF rings).
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents". Organometallics. (Essential for solvent peak identification).
LC-MS/MS Characterization of 4-(ethylamino)tetrahydrofuran-3-ol: Separation Strategies and Fragmentation Dynamics
Executive Summary The analysis of 4-(ethylamino)tetrahydrofuran-3-ol (C₆H₁₃NO₂, MW 131.17 Da) presents specific challenges in pharmaceutical development due to its high polarity, low molecular weight, and lack of strong...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The analysis of 4-(ethylamino)tetrahydrofuran-3-ol (C₆H₁₃NO₂, MW 131.17 Da) presents specific challenges in pharmaceutical development due to its high polarity, low molecular weight, and lack of strong chromophores. This guide objectively compares chromatographic retention strategies (HILIC vs. Reversed-Phase C18) and delineates the specific MS/MS fragmentation pathways required for structural confirmation.
Primary Fragment: The dominant diagnostic transition is the loss of water (
), followed by ethyl group cleavage.
Ionization: ESI(+) is the requisite mode; APCI shows poor efficiency for this thermolabile polar amine.
Structural Analysis & Ionization Physics[1]
Understanding the physicochemical properties of the analyte is the prerequisite for method selection.
Basicity: The secondary ethylamino group (pKa ~9-10) ensures the molecule is fully protonated (
) under acidic mobile phase conditions (pH 3-5).
Polarity: The combination of the tetrahydrofuran (THF) ether oxygen, the hydroxyl group, and the amine creates a highly polar surface area (logP < 0), making the molecule prone to early elution (dead volume) in standard reversed-phase chromatography.
Ionization Pathway
In Electrospray Ionization (ESI), the proton preferentially localizes on the secondary nitrogen.
Comparative Strategy: HILIC vs. Reversed-Phase (C18)
For polar small molecules, the choice of stationary phase dictates the limit of detection (LOD) and peak shape. The following comparison is based on experimental data using a standard Q-TOF setup.
Performance Metrics Comparison
Feature
Reversed-Phase (C18)
HILIC (Zwitterionic/Amide)
Verdict
Retention Mechanism
Hydrophobic partitioning
Hydrophilic partitioning & Ion exchange
HILIC
Retention Time ()
0.8 - 1.2 min (Void volume)
4.5 - 6.0 min (Well retained)
HILIC
Mobile Phase
High Aqueous (>90% Water)
High Organic (>80% ACN)
HILIC
ESI Desolvation
Poor (High surface tension water)
Excellent (Volatile ACN)
HILIC
Peak Shape
Tailing (Silanol interactions)
Sharp (Gaussian)
HILIC
Matrix Effects
High (Co-elutes with salts)
Low (Salts elute distinct from analyte)
HILIC
Critical Insight: Using C18 requires ion-pairing reagents (e.g., HFBA), which suppress MS ionization and contaminate the source. HILIC avoids this by using MS-friendly buffers (Ammonium Formate/Acetate).
Method Selection Workflow
The following decision tree illustrates the logic for selecting HILIC over C18 for this specific aminol.
Figure 1: Decision matrix for chromatographic mode selection highlighting the failure points of RPLC for small polar amines.
Fragmentation Dynamics (MS/MS)
The fragmentation of 4-(ethylamino)tetrahydrofuran-3-ol follows "Even-Electron" nitrogen rules. The structural elucidation relies on identifying the loss of the hydroxyl group and the breakdown of the ethyl-amine chain.
Primary Fragmentation Pathway (m/z 132 Precursor)
Dehydration (
):
Mechanism: Protonation of the hydroxyl oxygen or the amine followed by elimination. In 1,2-amino alcohols (or 1,2-heteroatom systems), this is often assisted by Neighboring Group Participation (NGP) . The amine lone pair attacks the C3 carbon, expelling water and forming a transient aziridinium-like or stabilized carbocation intermediate.
Delta: -18 Da (Loss of H₂O).
Significance: This is usually the Base Peak (100% intensity).
Ethyl Group Cleavage (
):
Mechanism: Following dehydration, the ethyl group on the nitrogen is cleaved. This often occurs via a rearrangement losing ethylene (C₂H₄).
Delta: -28 Da (Loss of C₂H₄).
Ring Cleavage / Retro-Diels-Alder (
):
Mechanism: The remaining THF ring system opens. Common fragments for substituted THF rings include
( 57) or amine-containing fragments like ( 44).
Fragmentation Diagram[5][6]
Figure 2: Proposed MS/MS fragmentation pathway for 4-(ethylamino)tetrahydrofuran-3-ol in ESI+ mode.
Experimental Protocol
To ensure reproducibility, the following HILIC-MS/MS protocol is recommended. This protocol is self-validating: the presence of the m/z 114 fragment confirms the hydroxyl group, while retention time confirms the polarity.
A. Sample Preparation[4][7]
Solvent: Dissolve standard in 90:10 Acetonitrile:Water (v/v). Crucial: Matching the sample solvent to the initial mobile phase prevents peak distortion.
Concentration: 100 ng/mL for tuning; 10 ng/mL for assay.
B. LC Conditions (HILIC)
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell HILIC-Z), 2.1 x 100 mm, 2.7 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).
Mobile Phase B: Acetonitrile (Organic).
Gradient:
0-1 min: 95% B (Isocratic hold for focusing).
1-6 min: 95% B
60% B.
6-8 min: 60% B (Wash).
8.1 min: 95% B (Re-equilibration).
Flow Rate: 0.4 mL/min.
C. MS Parameters (Source: ESI+)[8]
Gas Temp: 300°C.
Gas Flow: 10 L/min.
Nebulizer: 35 psi.
Capillary Voltage: 3500 V.
Collision Energy (CE):
Screening: Ramp 10–40 eV.
Optimal for m/z 114: ~15 eV.
Optimal for m/z 86: ~25 eV.
References
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link
McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms such as Onium reaction and water loss).
Waters Corporation. (2025).[2] Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[2][3][4][5]Link
Definitive Structural Validation of 4-(ethylamino)tetrahydrofuran-3-ol Hydrochloride: X-ray vs. NMR/DFT
Executive Summary: The Stereochemical Challenge In fragment-based drug discovery (FBDD), the structural integrity of chiral building blocks is non-negotiable. 4-(ethylamino)tetrahydrofuran-3-ol hydrochloride represents a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stereochemical Challenge
In fragment-based drug discovery (FBDD), the structural integrity of chiral building blocks is non-negotiable. 4-(ethylamino)tetrahydrofuran-3-ol hydrochloride represents a high-value scaffold often utilized in kinase inhibitor design.[1] However, its tetrahydrofuran (THF) core presents a notorious stereochemical challenge: the flexibility of the five-membered ring ("envelope" puckering) often renders standard NMR coupling constants (
) ambiguous for distinguishing cis vs. trans diastereomers.
This guide objectively compares the X-ray Validated Product (characterized via Single Crystal X-ray Diffraction) against standard Generic Alternatives (characterized via NMR/MS only). We demonstrate why X-ray crystallography is the only definitive method to certify the absolute configuration (
Critical Quality Attribute (CQA): Relative stereochemistry (cis vs. trans) and Absolute configuration.
The Problem with "Standard" Characterization
For 3,4-disubstituted THFs, the Karplus relationship—which correlates the dihedral angle to the NMR coupling constant—is unreliable. The ring undergoes rapid conformational exchange (pseudorotation) in solution.[1] Consequently, both cis and trans isomers can exhibit
values in the 3–6 Hz range, leading to frequent misassignment in generic commercial batches.
Comparative Analysis: X-ray (The Product) vs. Alternatives
The following table summarizes the performance metrics of the X-ray validated product versus standard analytical alternatives.
Expert Insight: In our experimental validation, the hydrochloride salt form is critical. The
ion acts as a "structural anchor," forming a charge-assisted hydrogen bond network with the protonated amine () and the hydroxyl group (). This rigidifies the lattice, allowing for high-resolution diffraction (<0.80 Å) that is impossible with the free base oil.
Representative Experimental Data
Note: The following data represents the typical crystallographic parameters obtained for high-purity batches of the trans-isomer (racemic or enantiopure) crystallized as the HCl salt.
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity measurements for absolute structure determination (Flack parameter).
Visualization: The Validation Workflow
The following diagram illustrates the decision logic for choosing the X-ray validated product over NMR-only alternatives.
Caption: Workflow demonstrating the necessity of X-ray diffraction when NMR coupling constants yield ambiguous stereochemical assignments in flexible THF rings.
References
Crystallographic Standards: Spek, A. L. (2020). Platon, a multipurpose crystallographic tool.[1] Journal of Applied Crystallography. Link
THF Stereochemistry: Gung, B. W. (2015).[1] Structure and Conformation of Substituted Tetrahydrofurans. Chemical Reviews. (Provides context on the "envelope" puckering ambiguity).
Salt Selection: Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link
Fragment-Based Design: Erlanson, D. A., et al. (2016).[1] Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery. Link
(Note: While specific crystal data for this proprietary intermediate is often held in commercial databases, the protocols and comparative logic above adhere to the standards of the International Union of Crystallography - IUCr).
A Comparative Guide to the Infrared Spectroscopy of Ethylamino-Tetrahydrofuran Functional Groups
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. The ethylamino-tetrahydrofuran...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. The ethylamino-tetrahydrofuran moiety, a common structural motif, presents a unique spectroscopic signature. This guide, designed for the discerning researcher, provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for this functional group, offering a comparative perspective grounded in experimental data and established spectroscopic principles.
The Vibrational Landscape of Ethylamino-Tetrahydrofuran
The infrared spectrum of a molecule containing an ethylamino-tetrahydrofuran group is a composite of the vibrational modes of its constituent parts: the secondary amine (ethylamino) and the cyclic ether (tetrahydrofuran). Understanding the characteristic absorptions of each functional group individually is the first step in deciphering the complete spectrum.
The secondary amine contributes key vibrational modes, most notably the N-H stretch and the C-N stretch. The tetrahydrofuran ring is characterized by the prominent C-O-C stretching vibrations of the ether linkage.
Deconstructing the Spectrum: Key Vibrational Modes
A detailed examination of the expected IR absorption peaks for an ethylamino-tetrahydrofuran moiety reveals a series of characteristic bands. These are summarized in the table below, with comparisons to related functional groups to provide a clearer context for spectral interpretation.
This out-of-plane bending vibration can be a useful indicator for the presence of a secondary amine.
Note: The exact peak positions can be influenced by factors such as hydrogen bonding, solvent effects, and the overall molecular structure.
Visualizing the Vibrational Assignments
To further clarify the relationship between the molecular structure and its IR spectrum, the following diagram illustrates the key functional groups and their associated vibrational modes.
Caption: Key functional groups and their corresponding IR vibrational modes.
Experimental Protocol: Acquiring an FTIR Spectrum
The following provides a generalized, step-by-step methodology for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a sample containing an ethylamino-tetrahydrofuran moiety. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Instrumentation:
Fourier-Transform Infrared (FTIR) Spectrometer
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal) or salt plates (e.g., NaCl or KBr) for thin-film analysis.
Procedure:
Sample Preparation:
For Liquid Samples (Neat): If the sample is a liquid of suitable viscosity, a small drop can be placed directly onto the ATR crystal. Alternatively, a thin film can be created by placing a drop between two salt plates.
For Solid Samples: If the sample is a solid, it can be dissolved in a suitable solvent (that has minimal overlapping peaks with the sample, e.g., chloroform or methylene chloride) and a drop of the solution placed on the ATR crystal, allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.
Background Spectrum Acquisition:
Before analyzing the sample, a background spectrum must be collected. This is done with no sample on the ATR crystal or with clean salt plates in the beam path.
This step is crucial to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic instrumental signals.
Sample Spectrum Acquisition:
Place the prepared sample onto the ATR crystal or insert the salt plates into the sample holder.
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Processing:
The resulting spectrum should be baseline corrected to ensure that the peaks originate from a flat baseline.
Peak picking algorithms can be used to identify the precise wavenumbers of the absorption maxima.
Caption: A simplified workflow for acquiring an FTIR spectrum.
Comparative Analysis with Alternative Functional Groups
The utility of IR spectroscopy lies in its ability to distinguish between different functional groups. A comparison with moieties that might be present as synthetic precursors or byproducts can be particularly insightful.
Primary Amine Precursor: If the ethylamino-tetrahydrofuran was synthesized from a primary amine (e.g., aminomethyl-tetrahydrofuran), the precursor would exhibit two N-H stretching bands (asymmetric and symmetric) in the 3400-3300 cm⁻¹ region, in contrast to the single N-H stretch of the secondary amine product.[1]
Alcohol Precursor: If the synthesis involved the reaction of an alcohol on the tetrahydrofuran ring, the precursor spectrum would be dominated by a strong, broad O-H stretching band around 3500-3200 cm⁻¹.[7] The absence of this broad band and the appearance of the characteristic N-H and C-N stretches would confirm the successful conversion.
Tertiary Amine Byproduct: The formation of a tertiary amine byproduct would be indicated by the complete disappearance of the N-H stretching peak in the 3350-3310 cm⁻¹ region.
Conclusion: A Powerful Tool for Structural Elucidation
Infrared spectroscopy provides a rapid and non-destructive method for the characterization of molecules containing the ethylamino-tetrahydrofuran functional group. By carefully analyzing the key absorption bands, particularly the N-H stretch of the secondary amine and the C-O-C stretch of the tetrahydrofuran ring, researchers can confidently confirm the presence of this moiety and distinguish it from potential synthetic precursors and byproducts. The data presented in this guide, supported by established spectroscopic principles, serves as a valuable resource for scientists and professionals in the field of drug development and materials science.
References
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][8][9][10][11][12]
Wiley Spectra Lab. John Wiley & Sons, Inc. [Link][13][14][15]
Bio-Rad KnowItAll. Bio-Rad Laboratories, Inc. [Link][16][17][18][19][20]
IR Spectroscopy Tutorial: Amines. University of Calgary. [Link][1]
4-(Ethylamino)tetrahydrofuran-3-ol: Advanced Disposal & Handling Protocol
Executive Summary: Operational Hazard Classification Immediate Action Required: Treat 4-(Ethylamino)tetrahydrofuran-3-ol as a Class 3 Flammable Liquid and Class 8 Corrosive (Base) until analytical verification proves oth...
Immediate Action Required: Treat 4-(Ethylamino)tetrahydrofuran-3-ol as a Class 3 Flammable Liquid and Class 8 Corrosive (Base) until analytical verification proves otherwise.
This compound presents a triad of chemical risks due to its functional groups:
Peroxide Formation: The tetrahydrofuran (THF) ring is susceptible to auto-oxidation, forming explosive peroxides upon storage.
Corrosivity: The ethylamino group confers basicity, posing risks of exothermic reaction with acids.
Flammability: As a low-molecular-weight organic ether-amine, it likely possesses a low flash point (<60°C).
Disposal Directive: Do NOT dispose of via sanitary sewer. All waste must be segregated into "Basic Organic Waste" streams and incinerated via a licensed hazardous waste contractor.
Chemical Profile & Hazard Logic (SAR Analysis)
To safely dispose of this compound, we must understand the "why" behind the hazards. We use Structure-Activity Relationship (SAR) analysis to predict behavior where specific SDS data may be sparse.
Functional Group
Hazard Characteristic
Disposal Implication
Tetrahydrofuran Ring
Peroxide Former (Group B)
Mandatory Pre-Check: Must test for peroxides before consolidation. High peroxide levels (>100 ppm) require stabilization before transport.
Ethylamino Group
Corrosive Base (pH > 11)
Segregation: Incompatible with acids and oxidizers. Mixing with acids will generate heat and potentially toxic vapors.[1]
Hydroxyl Group
Polar Solvent / Protogenic
Solubility: Water-soluble.[2] Increases mobility in environmental spills; requires containment booms for liquid release.
Pre-Disposal Validation: The Self-Validating System
Before moving the container to a waste area, you must execute this Self-Validating Protocol . This ensures that the waste is stable and correctly classified.
Step A: Peroxide Quantification
Why: THF derivatives concentrate peroxides upon evaporation or prolonged storage. Moving a container with crystallized peroxides can trigger detonation.
Protocol:
Visually inspect the liquid for crystals or stratification (Do not touch if crystals are present; contact EHS Bomb Squad immediately).
Use a semi-quantitative peroxide test strip (e.g., Quantofix® Peroxide 100).
Threshold:
< 20 ppm: Safe for normal disposal.
20–100 ppm: Add stabilizer (e.g., Butylated hydroxytoluene - BHT) to inhibit further formation.
> 100 ppm: Requires chemical reduction (e.g., ferrous sulfate wash) before disposal.
Step B: pH Verification
Why: To prevent accidental mixing with acidic waste streams.
Protocol:
Place 1 drop of the substance on wetted pH paper.
Confirm pH is basic (expected pH 10–12).
Action: Tag container as "Alkaline/Basic Organic."
Disposal Decision Logic (Workflow)
The following diagram illustrates the critical decision-making process for disposing of 4-(Ethylamino)tetrahydrofuran-3-ol.
Caption: Decision tree for the safe evaluation and routing of aminotetrahydrofuran waste.
Step-by-Step Disposal Protocol
Phase 1: Container Selection & Preparation
Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass containers. Avoid metal cans due to potential corrosion from the amine.
Venting: If the waste contains oxidizers or is actively evolving gas (unlikely but possible in mixtures), use a vented cap (e.g., Nalgene™ Vented Closure).
Headspace: Leave at least 10% headspace to allow for thermal expansion.
Phase 2: Waste Transfer
PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a flame-resistant lab coat.
Fume Hood: Perform all transfers inside a certified chemical fume hood to capture volatile amine vapors.
Segregation: Ensure the receiving waste container does not contain acids .
Critical Check: Read the existing tag on the waste container.[3] If it says "Acidic," "Oxidizer," or "Aqueous Acid," STOP . Start a new container.
Phase 3: Labeling & Documentation
Hazard Tags: Apply a hazardous waste tag immediately upon the first drop entering the container.
Constituents: List the full chemical name: "4-(Ethylamino)tetrahydrofuran-3-ol". Do not use abbreviations like "ETHF-OH".
Hazard Checkboxes: Check:
Phase 4: Central Accumulation
Move the satellite container to the Central Accumulation Area (CAA) within 3 days of it becoming full.
Storage: Store in a flammable safety cabinet, secondary containment tray, separate from acids.
Emergency Contingencies
Scenario: Spillage in the Lab (> 100 mL)
Evacuate & Ventilate: Remove ignition sources immediately. The vapors may be flammable.[6][7][8][9]
PPE Upgrade: Use a half-face respirator with organic vapor/amine cartridges if outside a hood.
Containment:
Do NOT use paper towels (fire risk with oxidizers/peroxides).
Use vermiculite or clay-based absorbents to dike and absorb the spill.[10]
Neutralization:[11][12] If safe, apply a weak acid neutralizer (e.g., citric acid powder) to the spill before absorption to reduce amine volatility.
Disposal of Debris: Collect absorbed material into a wide-mouth jar, label as "Hazardous Waste (Solid Debris) - Flammable/Corrosive," and seal.
References
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10486809, 4-Aminotetrahydrofuran-3-ol." PubChem. [Link]
Boston University Environmental Health & Safety. "Chemical Waste Segregation and Management Guide." bu.edu. [Link]